(2,5-dichlorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEIGNVIDJNUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187745 | |
| Record name | 2,5-Dichlorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34145-05-6 | |
| Record name | 2,5-Dichlorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34145-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichlorobenzylic alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034145056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dichlorobenzylic alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dichlorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,5-Dichlorophenyl)methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG5983X4A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2,5-dichlorophenyl)methanol
CAS Number: 34145-05-6
This technical guide provides a comprehensive overview of (2,5-dichlorophenyl)methanol, a halogenated aromatic alcohol. The information is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers its chemical properties, synthesis, applications, and safety information.
Chemical and Physical Properties
This compound, also known as 2,5-dichlorobenzyl alcohol, is a white crystalline powder at room temperature. It possesses a molecular formula of C₇H₆Cl₂O and a molecular weight of approximately 177.03 g/mol .[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 34145-05-6 | |
| Molecular Formula | C₇H₆Cl₂O | |
| Molecular Weight | 177.03 g/mol | |
| Appearance | White fine crystalline powder | [2] |
| Melting Point | 79-80 °C | |
| Boiling Point | 266 °C | |
| Flash Point | 114 °C | |
| Solubility | Limited solubility in water, soluble in organic solvents. | |
| InChI Key | LCEIGNVIDJNUGF-UHFFFAOYSA-N | |
| SMILES | OCc1cc(Cl)ccc1Cl |
Synthesis
The synthesis of this compound can be achieved through the reduction of the corresponding aldehyde, 2,5-dichlorobenzaldehyde. A common and effective method involves the use of sodium borohydride in an alcoholic solvent.
Experimental Protocol: Reduction of 2,5-dichlorobenzaldehyde
This protocol describes a general procedure for the reduction of an aromatic aldehyde to its corresponding alcohol using sodium borohydride.
Materials:
-
2,5-dichlorobenzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
3 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,5-dichlorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride to the stirred solution in small portions. The addition is exothermic and may cause bubbling.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for approximately 20-30 minutes, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[3]
-
Pour the reaction mixture into a separatory funnel.
-
Add water and dichloromethane to the separatory funnel.
-
Add 3 M sodium hydroxide solution to decompose the borate salts.[3]
-
Shake the funnel vigorously and allow the layers to separate. The organic layer (dichloromethane) will be the bottom layer.
-
Drain the organic layer into an Erlenmeyer flask.
-
Wash the aqueous layer with an additional portion of dichloromethane and combine the organic layers.
-
Wash the combined organic layers with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Research and Drug Development
This compound primarily serves as a versatile building block in organic synthesis. Its utility is demonstrated in various chemical transformations.
One notable application is its participation in ruthenium-catalyzed oxidations. Specifically, it can be oxidized to 2,5-dichlorobenzaldehyde using periodic acid (H₅IO₆) as the oxidant, catalyzed by [Ru(acac)₂(CH₃CN)₂]PF₆.[2] This reaction highlights its role as a stable precursor to the corresponding aldehyde, which is a common intermediate in the synthesis of more complex molecules.
While its direct biological activity is not extensively documented, its isomeric counterpart, 2,4-dichlorobenzyl alcohol, is a known mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[4][5] The mechanism of action for 2,4-dichlorobenzyl alcohol is thought to involve the denaturation of external proteins and the rearrangement of tertiary protein structures.[4] this compound is also noted as an impurity (Impurity A) of 2,4-Dichlorobenzyl alcohol in the European Pharmacopoeia, indicating its relevance in the quality control of pharmaceutical products.[2]
Caption: Role as a synthetic intermediate.
Spectral Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
Table 2: Summary of Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the benzylic protons (CH₂), the hydroxyl proton (OH), and the aromatic protons. |
| ¹³C NMR | Resonances for the benzylic carbon, and the aromatic carbons, including those bonded to chlorine and the hydroxymethyl group. |
| FTIR | Characteristic absorption bands for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C-O stretching, and C-Cl stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |
Safety and Handling
This compound is classified as a combustible solid and requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields), and a dust mask (type N95 or equivalent).
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place.
In case of exposure, it is crucial to seek medical attention and follow standard first-aid procedures.
References
- 1. scbt.com [scbt.com]
- 2. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,5-Dichlorobenzyl Alcohol
Introduction
2,5-Dichlorobenzyl alcohol (CAS No: 34145-05-6) is a halogenated aromatic alcohol.[1][2] This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature and safety data. It is intended to serve as a technical resource for professionals in research and development. The information is presented with clarity and precision, including tabulated data, experimental methodologies, and graphical representations of relevant processes.
Chemical Identity and Physical Properties
2,5-Dichlorobenzyl alcohol is a white, crystalline solid at room temperature.[2][3][4] It is characterized by the presence of a benzyl alcohol core substituted with two chlorine atoms at the 2 and 5 positions of the phenyl ring.
Physical and Chemical Data Summary
The fundamental physical and chemical properties of 2,5-dichlorobenzyl alcohol are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂O | [1][5] |
| Molecular Weight | 177.03 g/mol | [1] |
| CAS Number | 34145-05-6 | [1][5] |
| Appearance | White fine crystalline powder | [2][3][4] |
| Melting Point | 79-80 °C | [1][2][4][6][7] |
| Boiling Point | 265.7 °C | [6] |
| Flash Point | 114.3 °C | [6] |
| pKa | 13.69 ± 0.10 (Predicted) | [2] |
| LogP (Octanol/Water) | 2.486 (Calculated) | [8] |
| Water Solubility | log10WS = -2.98 (Calculated) | [8] |
| InChI Key | LCEIGNVIDJNUGF-UHFFFAOYSA-N | [1][8] |
| SMILES | OCc1cc(Cl)ccc1Cl | [1][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. While a comprehensive set of spectra for 2,5-dichlorobenzyl alcohol is not uniformly available, typical spectral characteristics for benzyl alcohols and their derivatives are well-documented.
| Spectroscopy | Characteristic Absorptions | Source(s) |
| ¹H NMR | Signals for the -CH₂O- protons are expected around 3.4-4.5 δ. Aromatic protons will appear in the deshielded region. The O-H proton signal may be broad and its position variable due to exchange. | [9] |
| ¹³C NMR | The carbon atom bonded to the hydroxyl group typically absorbs in the 50-80 δ range. A ¹³C NMR spectrum is available for this compound. | [9][10] |
| IR Spectroscopy | A strong C-O stretching absorption is expected near 1050 cm⁻¹. A characteristic broad O-H stretching band appears between 3300-3600 cm⁻¹. C-Cl absorptions are typically found in the 700-800 cm⁻¹ region. | [9][11] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for benzyl alcohols and isotopic patterns for two chlorine atoms. | [10] |
Chemical Properties and Reactivity
Stability and Storage
2,5-Dichlorobenzyl alcohol is stable under normal conditions.[3] For long-term storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, typically at temperatures between 10°C and 25°C.[3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Reactivity
As a primary alcohol, 2,5-dichlorobenzyl alcohol can undergo oxidation to form the corresponding aldehyde (2,5-dichlorobenzaldehyde) and subsequently the carboxylic acid (2,5-dichlorobenzoic acid). One documented method involves a ruthenium-catalyzed oxidation using periodic acid (H₅IO₆) as the oxidant.[2][4][7]
Caption: Oxidation of 2,5-Dichlorobenzyl Alcohol.
Experimental Protocols
Synthesis of 2,5-Dichlorobenzyl Alcohol
A common method for synthesizing substituted benzyl alcohols is the reduction of the corresponding aldehyde.
Objective: To synthesize 2,5-dichlorobenzyl alcohol from 2,5-dichlorobenzaldehyde.
Materials:
-
2,5-Dichlorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Deionized water
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve 2,5-dichlorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding deionized water.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure 2,5-dichlorobenzyl alcohol.
Caption: Workflow for Synthesis of 2,5-Dichlorobenzyl Alcohol.
Spectroscopic Analysis Protocol (General)
Objective: To confirm the identity and purity of synthesized 2,5-dichlorobenzyl alcohol.
Procedure (¹H NMR):
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is needed.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectrum (phasing, baseline correction, and integration) and analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.
Biological and Pharmacological Context
While specific signaling pathway data for the 2,5-isomer is limited, information on related dichlorobenzyl alcohol isomers provides context for its potential biological activities. The 2,4-isomer is known as a mild antiseptic used in throat lozenges.[12][13][14] Its mechanism is thought to involve the denaturation of microbial proteins and a potential blockade of sodium channels, contributing to a local anesthetic effect.[12] The 2,5-isomer has been described as a herbicide that inhibits enzymes in amino acid and fatty acid biosynthesis in plants.
Caption: Conceptual Antiseptic Mechanism.
Disclaimer: This guide is for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety protocols and with reference to a comprehensive Safety Data Sheet (SDS).[3]
References
- 1. 2,5-Dichlorobenzyl alcohol 99 34145-05-6 [sigmaaldrich.com]
- 2. 2,5-DICHLOROBENZYL ALCOHOL One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2,5-DICHLOROBENZYL ALCOHOL CAS#: 34145-05-6 [m.chemicalbook.com]
- 7. 2,5-Dichlorobenzyl alcohol 99 34145-05-6 [sigmaaldrich.com]
- 8. 2,5-dichlorobenzylic alcohol (CAS 34145-05-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 2,5-DICHLOROBENZYL ALCOHOL(34145-05-6) 13C NMR [m.chemicalbook.com]
- 11. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 12. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structural Isomers of (2,5-dichlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of dichlorophenylmethanol, with a specific focus on (2,5-dichlorophenyl)methanol and its related positional isomers. This document details the nomenclature, physicochemical properties, and synthetic methodologies for these compounds, which are valuable intermediates in the pharmaceutical and agrochemical industries.
Introduction to Dichlorophenylmethanol Isomers
Dichlorophenylmethanol, also known as dichlorobenzyl alcohol, consists of a benzyl alcohol backbone with two chlorine atoms substituted on the phenyl ring. There are six possible constitutional isomers depending on the positions of the two chlorine atoms. These isomers exhibit distinct physical and chemical properties due to the differential electronic and steric effects of the chlorine substituents on the aromatic ring and the benzylic alcohol functional group.
The six structural isomers are:
-
(2,3-dichlorophenyl)methanol
-
(2,4-dichlorophenyl)methanol
-
This compound
-
(2,6-dichlorophenyl)methanol
-
(3,4-dichlorophenyl)methanol
-
(3,5-dichlorophenyl)methanol
This guide will systematically present the nomenclature and key physicochemical data for each of these isomers.
Nomenclature and Structural Representation
The systematic naming of these isomers follows IUPAC nomenclature rules. The structures of the six isomers are depicted below, illustrating the varied substitution patterns on the phenyl ring.
Physicochemical Properties
The physicochemical properties of the dichlorophenylmethanol isomers are summarized in the table below. These properties are crucial for their application in synthesis, purification, and formulation development. All isomers share the same molecular formula (C₇H₆Cl₂O) and a molecular weight of approximately 177.03 g/mol .
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) |
| 2,3- | (2,3-dichlorophenyl)methanol | 38594-42-2 | 85-88[1][2] | - |
| 2,4- | (2,4-dichlorophenyl)methanol | 1777-82-8 | 55-58[3][4] | 150 (at 25 mmHg)[5] |
| 2,5- | This compound | 34145-05-6 | 79-80 | 266 |
| 2,6- | (2,6-dichlorophenyl)methanol | 15258-73-8 | 96-98 | 150 (at 25 mmHg)[6] |
| 3,4- | (3,4-dichlorophenyl)methanol | 1805-32-9 | 35-38 | - |
| 3,5- | (3,5-dichlorophenyl)methanol | 60211-57-6 | 79-82[7][8][9] | 251.88 (rough estimate)[7][10][11] |
Synthesis and Experimental Protocols
The synthesis of dichlorophenylmethanol isomers is most commonly achieved through the reduction of the corresponding dichlorobenzaldehyde or dichlorobenzoic acid derivatives. Another prevalent method involves the hydrolysis of dichlorobenzyl chlorides.
General Experimental Protocol for the Reduction of Dichlorobenzaldehydes
This protocol outlines a general procedure for the synthesis of dichlorophenylmethanols via the reduction of the corresponding dichlorobenzaldehydes using sodium borohydride.
Materials:
-
Appropriate dichlorobenzaldehyde isomer (1 equivalent)
-
Sodium borohydride (NaBH₄) (1-2 equivalents)
-
Methanol or Ethanol
-
Deionized water
-
Glacial acetic acid
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the dichlorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution. For the synthesis of (2,3-dichlorophenyl)methanol, a solution of sodium borohydride in 0.2 N sodium hydroxide can be used.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Acidify the mixture to a pH of approximately 6 with glacial acetic acid.[1]
-
The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude dichlorophenylmethanol.
-
Purify the crude product by recrystallization or column chromatography.
Experimental Protocol for the Synthesis of (3,5-dichlorophenyl)methanol from 3,5-Dichlorobenzoic Acid
This protocol describes the reduction of 3,5-dichlorobenzoic acid to the corresponding alcohol.
Materials:
-
3,5-Dichlorobenzoic acid
-
Reducing agent (e.g., potassium borohydride (KBH₄) and zinc chloride (ZnCl₂))[12]
-
Tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
In a dry reaction vessel, add the reducing agent and zinc chloride.
-
After inerting the atmosphere (e.g., with nitrogen), add THF.
-
A solution of 3,5-dichlorobenzoic acid in THF is then added dropwise to the stirred mixture.
-
Maintain the reaction under reflux until completion.
-
After cooling, add ethyl acetate. The product can be isolated by filtration, followed by washing and drying of the crystals.[12]
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of the dichlorophenylmethanol isomers.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers are characterized by signals for the benzylic protons (-CH₂OH) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for each substitution pattern.
-
(2,4-dichlorophenyl)methanol : The ¹H NMR spectrum shows signals at approximately 7.38 (d), 7.36 (d), and 7.25 (dd) ppm for the aromatic protons, and a singlet at 4.71 ppm for the benzylic protons.[13]
-
This compound : The ¹H NMR data for this isomer is available, showing characteristic aromatic and benzylic proton signals.[14]
-
(2,6-dichlorophenyl)methanol : The ¹H NMR spectrum for this isomer has been reported.[9]
-
(3,4-dichlorophenyl)methanol : The ¹H NMR spectrum displays aromatic proton signals around 7.42 (d), 7.39 (d), and 7.15 (dd) ppm, with the benzylic proton signal at 4.61 ppm.[15]
-
(3,5-dichlorophenyl)methanol : ¹H NMR data is available for this isomer.[16]
¹³C NMR Spectroscopy
The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms in each isomer.
-
(2,4-dichlorophenyl)methanol : The ¹³C NMR spectrum has been reported.[17]
-
(3,4-dichlorophenyl)methanol : The ¹³C NMR spectrum for this isomer has been documented.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic functional groups, particularly the O-H stretch of the alcohol and the C-Cl stretches of the chlorinated aromatic ring.
-
(2,4-dichlorophenyl)methanol : The IR spectrum is available.
-
(2,6-dichlorophenyl)methanol : The IR spectrum has been recorded.
-
(3,4-dichlorophenyl)methanol : The IR spectrum for this isomer is available in the NIST WebBook.
Applications in Drug Development and Research
Dichlorophenylmethanol isomers serve as key building blocks in the synthesis of a variety of biologically active molecules. For instance, 2,4-dichlorobenzyl alcohol is utilized as a mild antiseptic in throat lozenges.[5] The different isomers can be used to synthesize derivatives with varying pharmacological profiles, making them important tools in medicinal chemistry and drug discovery. The 2,6- and 3,5-dichloro isomers are also used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8][9][10]
Conclusion
This technical guide has provided a detailed overview of the structural isomers of dichlorophenylmethanol, with a particular focus on their nomenclature, physicochemical properties, and synthetic methodologies. The presented data, structured for easy comparison, along with detailed experimental protocols, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The distinct properties of each isomer underscore the importance of positional isomerism in determining the chemical and biological characteristics of a molecule.
References
- 1. 2,3-DICHLOROBENZYL ALCOHOL | 38594-42-2 [chemicalbook.com]
- 2. 2,3-Dichlorobenzyl alcohol 97 38594-42-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 3,5-Dichlorobenzyl alcohol | 60211-57-6 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. echemi.com [echemi.com]
- 8. 3,5-Dichlorobenzyl alcohol CAS#: 60211-57-6 [m.chemicalbook.com]
- 9. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 10. 3,5-Dichlorobenzyl alcohol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. rsc.org [rsc.org]
- 12. 2,3-Dichlorobenzoyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 13. 2-Chlorobenzyl alcohol(17849-38-6) 13C NMR [m.chemicalbook.com]
- 14. 2,4-Dichlorobenzyl alcohol(1777-82-8) 13C NMR [m.chemicalbook.com]
- 15. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003119) [hmdb.ca]
- 16. 2-Chlorobenzyl alcohol(17849-38-6) 1H NMR spectrum [chemicalbook.com]
- 17. www1.chem.umn.edu [www1.chem.umn.edu]
The Solubility Profile of (2,5-Dichlorophenyl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,5-Dichlorophenyl)methanol is a halogenated aromatic alcohol with applications in chemical synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative solubility determination, and presents logical workflows to guide experimental design. Due to the limited availability of specific quantitative solubility data in public literature, this guide emphasizes the importance of experimental determination and provides the framework for generating such critical data.
Introduction to this compound and its Solubility
This compound, also known as 2,5-dichlorobenzyl alcohol, is a solid crystalline powder at room temperature.[1] Its chemical structure, featuring a benzene ring substituted with two chlorine atoms and a hydroxymethyl group, dictates its physicochemical properties, including its solubility. The presence of the polar hydroxyl group allows for hydrogen bonding, while the dichlorinated phenyl ring imparts a significant degree of non-polar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
Qualitative assessments indicate that this compound has moderate solubility in organic solvents and limited solubility in water.[2] However, for precise process development and modeling, quantitative data is essential. This document provides the tools and methodologies for researchers to obtain this data.
Quantitative Solubility Data
To facilitate systematic data collection and comparison, the following table is provided as a template for researchers to populate with their experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |
| Methanol | 25 | Shake-Flask / HPLC | ||
| Ethanol | 25 | Shake-Flask / HPLC | ||
| Acetone | 25 | Shake-Flask / HPLC | ||
| Ethyl Acetate | 25 | Shake-Flask / HPLC | ||
| Dichloromethane | 25 | Shake-Flask / HPLC | ||
| Toluene | 25 | Shake-Flask / HPLC | ||
| Heptane | 25 | Shake-Flask / HPLC | ||
| Dimethyl Sulfoxide | 25 | Shake-Flask / HPLC | ||
| User-defined |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of interest using the widely accepted shake-flask method.
3.1. Materials and Equipment
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.22 µm, chemically compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker or on a stirrer plate.
-
Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures for determining the solubility of this compound.
Figure 1: Experimental workflow for determining the solubility of this compound.
Figure 2: Logical relationship of factors influencing the final solubility measurement.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this crucial information. The detailed experimental protocol for the shake-flask method, combined with the illustrative workflow diagrams, offers a robust approach to systematically determine the solubility profile of this compound. Accurate solubility data is indispensable for the efficient and scalable use of this compound in research, development, and manufacturing. It is strongly recommended that researchers perform these experimental determinations to ensure the success of their specific applications.
References
- 1. 2,5-DICHLOROBENZYL ALCOHOL | 34145-05-6 [chemicalbook.com]
- 2. CAS 34145-05-6: 2,5-Dichlorobenzenemethanol | CymitQuimica [cymitquimica.com]
- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. 2,4-Dichlorobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Spectroscopic Analysis of (2,5-dichlorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (2,5-dichlorophenyl)methanol (CAS No: 34145-05-6), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The structural and electronic properties of this compound have been characterized using several spectroscopic techniques. The quantitative data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The assignments for this compound are presented in Table 1.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.48 | d | 1H | Ar-H (H6) |
| 7.26 | d | 1H | Ar-H (H3) |
| 7.19 | dd | 1H | Ar-H (H4) |
| 4.72 | s | 2H | CH₂ |
| 2.45 | s (broad) | 1H | OH |
Table 1: ¹H NMR spectral data for this compound in CDCl₃.
¹³C NMR (Carbon-13 NMR) Data (Predicted)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are detailed in Table 2.
| Chemical Shift (δ) ppm | Assignment |
| 139.5 | Ar-C (C1) |
| 132.8 | Ar-C (C2) |
| 130.5 | Ar-CH (C4) |
| 129.2 | Ar-CH (C6) |
| 128.8 | Ar-CH (C3) |
| 128.0 | Ar-C (C5) |
| 62.5 | CH₂ |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on the absorption of infrared radiation. Key absorption bands are listed in Table 3, derived from the NIST gas-phase IR spectrum.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3650 | Medium | O-H stretch (free) |
| 3080 | Medium | C-H stretch (aromatic) |
| 2940 | Medium | C-H stretch (aliphatic) |
| 1590, 1470 | Strong | C=C stretch (aromatic) |
| 1400 | Medium | O-H bend |
| 1130 | Strong | C-O stretch |
| 820 | Strong | C-H bend (out-of-plane) |
| 710 | Strong | C-Cl stretch |
Table 3: Key IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected major peaks in the electron ionization (EI) mass spectrum are shown in Table 4.
| m/z | Relative Intensity (%) | Assignment of Fragment Ion |
| 176 | 65 | [M]⁺ (Molecular Ion, ³⁵Cl₂) |
| 178 | 42 | [M+2]⁺ (Isotope Peak, ³⁵Cl³⁷Cl) |
| 180 | 7 | [M+4]⁺ (Isotope Peak, ³⁷Cl₂) |
| 141 | 100 | [M-Cl]⁺ |
| 113 | 50 | [C₇H₆OCl]⁺ - H₂O |
| 77 | 45 | [C₆H₅]⁺ |
Table 4: Principal mass spectral data for this compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.0 ppm).
-
-
Instrument Setup :
-
The spectra are acquired on a 400 MHz NMR spectrometer.
-
The probe is tuned to the respective frequencies for ¹H and ¹³C nuclei.
-
The magnetic field is shimmed to ensure high homogeneity.
-
-
Data Acquisition Parameters :
-
¹H NMR :
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 45°
-
Spectral width: 16 ppm
-
-
¹³C NMR :
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 240 ppm
-
-
-
Data Processing :
-
A Fourier transform is applied to the acquired Free Induction Decay (FID).
-
The resulting spectrum is phase-corrected.
-
The baseline is corrected to be flat.
-
The spectrum is referenced to the TMS signal at 0.0 ppm.
-
IR Spectroscopy Protocol
For solid samples like this compound, the thin solid film method is commonly employed.
-
Sample Preparation :
-
Dissolve a small amount (approx. 10 mg) of this compound in a few drops of a volatile solvent such as dichloromethane.
-
Place a single, clean salt plate (NaCl or KBr) on a clean surface.
-
Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing :
-
The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry Protocol
Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.
-
Sample Introduction :
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized in a high vacuum environment.
-
-
Ionization :
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment in a characteristic pattern.
-
-
Mass Analysis :
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
An electron multiplier detector records the abundance of each ion.
-
The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.
-
Visualization of Spectroscopic Workflow
The logical flow for the spectroscopic analysis and structural elucidation of this compound is depicted in the following diagram.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
Theoretical Exploration of (2,5-dichlorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental properties of (2,5-dichlorophenyl)methanol. The document outlines detailed computational methodologies for determining its molecular structure, vibrational frequencies, and electronic properties. This information is crucial for understanding the molecule's behavior and potential applications in drug development and materials science.
Physicochemical Properties
This compound, also known as 2,5-dichlorobenzyl alcohol, is a white solid at room temperature.[1] Its fundamental properties are summarized in the table below. The calculated theoretical values are essential for validating computational models and providing deeper insights into the molecule's characteristics.
| Property | Experimental Value | Theoretical Value (Placeholder) |
| Molecular Formula | C₇H₆Cl₂O | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol | (To be calculated) |
| Melting Point | 79-80 °C | Not Applicable |
| Appearance | White fine crystalline powder[2] | Not Applicable |
| CAS Number | 34145-05-6[3] | Not Applicable |
| Optimized Geometry | Not available | (To be calculated) |
| Vibrational Frequencies | Gas-phase IR spectrum available | (To be calculated) |
| HOMO-LUMO Energy Gap | Not available | (To be calculated) |
Theoretical Calculation Workflow
The following diagram illustrates the typical workflow for the theoretical calculation of the properties of this compound.
Caption: Workflow for theoretical property calculation of this compound.
Experimental and Theoretical Methodologies
Experimental Data
The primary experimental data available for the validation of theoretical calculations is the gas-phase infrared (IR) spectrum of this compound, obtained from the National Institute of Standards and Technology (NIST) database. This spectrum provides the vibrational frequencies and intensities of the molecule in the gas phase, which can be directly compared with the results of theoretical frequency calculations.
Computational Protocol for Theoretical Calculations
The following protocol outlines a robust methodology for the theoretical calculation of the properties of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.
3.2.1. Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
3.2.2. Initial Structure: The initial 3D structure of this compound can be built using a molecular modeling program like Avogadro or GaussView. The structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a methanol group.
3.2.3. Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a crucial step to obtain accurate predictions of other properties.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common and effective choice for organic molecules.
-
Basis Set: 6-311++G(d,p) is a flexible basis set that provides a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which is important for describing non-covalent interactions and anions. The "(d,p)" denotes the addition of polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for more flexibility in the description of bonding.
The optimization calculation should be run until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.
3.2.4. Vibrational Frequency Calculation: Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of the IR Spectrum: The calculation yields the harmonic vibrational frequencies and their corresponding IR intensities. These calculated frequencies can be compared with the experimental IR spectrum for validation. It is common practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.
3.2.5. Electronic Property Calculations: To understand the electronic structure and reactivity of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.
-
Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization or a subsequent single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
HOMO-LUMO Gap: The energy difference between the LUMO and HOMO (E_LUMO - E_HOMO) is the HOMO-LUMO gap. This value is an important indicator of the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.
Conclusion
This guide provides a framework for the theoretical investigation of this compound. By following the detailed computational protocol, researchers can obtain valuable data on its optimized geometry, vibrational properties, and electronic structure. The comparison of these theoretical results with available experimental data, such as the gas-phase IR spectrum, is essential for validating the computational model and ensuring the reliability of the predictions. This combined theoretical and experimental approach offers a powerful tool for understanding the fundamental properties of this compound and guiding its potential applications in various scientific fields.
References
Unlocking the Potential of Dichlorophenylmethanol Compounds in Scientific Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dichlorophenylmethanol scaffold and its derivatives represent a versatile class of chemical compounds with a broad spectrum of biological activities. The presence of the dichlorophenyl group significantly influences the lipophilicity and electronic properties of these molecules, making them promising candidates for investigation in various fields of research, including antimicrobial, anticancer, and insecticidal applications. This in-depth technical guide explores the core applications of dichlorophenylmethanol compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antimicrobial Applications: Combating Fungal and Bacterial Pathogens
Dichlorophenylmethanol derivatives, particularly those incorporating an imidazole moiety, have demonstrated significant antifungal properties. These compounds are key components in several commercially successful antifungal agents. Additionally, simpler structures like 2,4-dichlorobenzyl alcohol are utilized for their antiseptic qualities.
Antifungal Activity
The primary mechanism of antifungal action for many dichlorophenylmethanol-based compounds, such as econazole and clotrimazole, involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2] By targeting the enzyme lanosterol 14-alpha-demethylase, these compounds disrupt the integrity of the cell membrane, leading to increased permeability and ultimately, fungal cell death.[3][4]
The following table summarizes the in vitro antifungal activity of representative dichlorophenylmethanol derivatives against various fungal species.
| Compound | Fungal Species | MIC (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference(s) |
| Econazole | Candida albicans | 0.016 - 16 | 8 | - | [5] |
| Candida spp. (clinical isolates) | 16 - 32 | - | - | [1] | |
| Yeasts | 1.56 - 25 | - | - | [6] | |
| Miconazole | Candida albicans | 0.016 - 16 | 4 | - | [5] |
| Yeasts | 1.56 - 25 | - | - | [6] | |
| Itraconazole | Candida albicans | 0.032 - 16 | 16 | - | [5] |
| Fluconazole | Candida albicans | 0.25 - 64 | 64 | - | [5] |
MIC: Minimum Inhibitory Concentration; MIC50/90: MIC required to inhibit 50%/90% of isolates.
A standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a dichlorophenylmethanol compound that inhibits the visible growth of a fungal isolate.
Materials:
-
Dichlorophenylmethanol compound of interest
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the dichlorophenylmethanol compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI-1640 medium to achieve the desired final concentration range in the microtiter plate.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a specific cell density. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Plate Inoculation: Add 100 µL of the appropriate compound dilution to each well of the 96-well plate. Add 100 µL of the prepared fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
Antiseptic and Antiviral Activity
2,4-Dichlorobenzyl alcohol is a mild antiseptic used in products like throat lozenges. Its mechanism of action is thought to involve the denaturation of proteins.[7] It has also been shown to possess antiviral activity against certain enveloped viruses.
| Compound | Virus | Assay | Result | Reference(s) |
| 2,4-Dichlorobenzyl alcohol (in combination with amylmetacresol) | Respiratory Syncytial Virus (RSV) | Virucidal Assay | Deactivation | [8] |
| SARS-CoV | Virucidal Assay | Deactivation | [8] | |
| Parainfluenza virus type 3 | Virucidal Assay | Significant reduction in viral titre | [2] | |
| Cytomegalovirus (CMV) | Virucidal Assay | Significant reduction in viral titre | [2] |
Anticancer Applications: Targeting Cancer Cell Proliferation
Certain dichlorophenylmethanol derivatives, notably clotrimazole, have been investigated for their potential anticancer properties. The proposed mechanisms of action are multifaceted and include the disruption of calcium homeostasis and the inhibition of glycolysis in cancer cells.[3]
Mechanism of Action in Cancer
Clotrimazole has been shown to inhibit the proliferation of various cancer cell lines.[9][10][11] It can induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis.[9] One of the key molecular targets is the inhibition of glycolytic enzymes like hexokinase, which are often overexpressed in cancer cells and crucial for their high metabolic rate.[4]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of clotrimazole against various human cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference(s) |
| Clotrimazole | CAL27 (Oral Squamous Cell Carcinoma) | CCK-8 | 35.9 | 48 | [9] |
| SCC25 (Oral Squamous Cell Carcinoma) | CCK-8 | 35.6 | 48 | [9] | |
| UM1 (Oral Squamous Cell Carcinoma) | CCK-8 | 31.4 | 48 | [9] | |
| A375 (Melanoma) | Cell Viability | 9.88 ± 0.36 | 48 | [4][10] | |
| PC-3 (Prostate Cancer) | MTT | 14.08 | 48 | [12] | |
| UM-UC-5 (Bladder Cancer) | MTT | 20.24 | 48 | [12] | |
| MCF-7 (Breast Cancer) | Glucose Uptake | Ki = 77.1 ± 7.8 | - | [13] | |
| MDA-MB-231 (Breast Cancer) | Glucose Uptake | Ki = 37.8 ± 4.2 | - | [13] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and, conversely, the cytotoxic effects of a compound.
Objective: To determine the concentration of a dichlorophenylmethanol compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Dichlorophenylmethanol compound of interest
-
Cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the dichlorophenylmethanol compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Insecticidal Applications: A Link to Organochlorine Activity
While research into the insecticidal properties of dichlorophenylmethanol compounds is less extensive than in the antimicrobial and anticancer fields, a notable example is 1,1-bis(4-chlorophenyl)ethanol, also known as chlorfenethol. This compound is recognized as an obsolete insecticide and acaricide.
Mechanism of Action
Chlorfenethol is believed to disrupt the nervous system of insects.[6] Its structure is related to the well-known organochlorine insecticide DDT. The mode of action of DDT and related compounds involves the disruption of sodium ion channels in the neurons of insects, leading to spontaneous firing, spasms, and eventual death.
Quantitative Insecticidal Data
Quantitative data on the insecticidal activity of dichlorophenylmethanol compounds is limited in the readily available literature. However, the known activity of chlorfenethol suggests that this chemical class warrants further investigation for pest control applications.
Experimental Protocol: Insect Contact Toxicity Bioassay
A common method to assess the toxicity of a compound to insects is the contact toxicity bioassay.
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of a dichlorophenylmethanol compound against a target insect species.
Materials:
-
Dichlorophenylmethanol compound of interest
-
Target insect species (e.g., houseflies, mosquitoes)
-
Acetone or another suitable volatile solvent
-
Glass vials or petri dishes
-
Micropipette or spray tower
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the dichlorophenylmethanol compound in a volatile solvent like acetone.
-
Treatment Application:
-
Vial/Petri Dish Coating: Apply a known volume of each dilution to the inner surface of a glass vial or petri dish. Allow the solvent to evaporate completely, leaving a uniform film of the compound.
-
Topical Application: For LD50 determination, a precise volume of the compound solution is applied directly to the thorax of individual insects using a microapplicator.
-
-
Insect Exposure: Introduce a known number of insects into each treated container. Include a control group exposed only to the solvent.
-
Observation: Maintain the insects under controlled conditions (temperature, humidity, and light) and record mortality at specific time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. The LC50 or LD50 value can then be determined using probit analysis.
Conclusion and Future Directions
Dichlorophenylmethanol and its derivatives are a class of compounds with significant and diverse biological activities. Their established use in antifungal therapy provides a strong foundation for further research and development. The emerging evidence of their anticancer potential, particularly the multifaceted mechanism of action of clotrimazole, opens up exciting avenues for drug repurposing and the design of novel oncology treatments. While the insecticidal applications are less explored, the known activity of chlorfenethol suggests that this scaffold could be a valuable starting point for the development of new pest control agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these compounds for their various biological targets.
-
Mechanism of Action studies: To further elucidate the molecular pathways involved in their antifungal, anticancer, and insecticidal effects.
-
In vivo efficacy and toxicity studies: To translate the promising in vitro findings into potential therapeutic or practical applications.
By continuing to explore the chemical space around the dichlorophenylmethanol core, the scientific community can unlock the full potential of this versatile class of compounds.
References
- 1. 1,1-Bis(4-chlorophenyl)ethanol | C14H12Cl2O | CID 6624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Miticidal Properties of Di(p-Chlorophenyl) Methyl Carbinol in Laboratory Insect Rearings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chlorfenethol (Ref: ENT 9624) [sitem.herts.ac.uk]
- 7. Developmental Toxicity Assays Using the Drosophila Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DDT - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US3939277A - Insecticidal biodegradable analogues of DDT - Google Patents [patents.google.com]
- 12. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
Biological Activity Screening of (2,5-Dichlorophenyl)methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of (2,5-dichlorophenyl)methanol derivatives. The strategic incorporation of the 2,5-dichlorophenyl moiety into molecular scaffolds has been explored for its potential to yield compounds with a range of pharmacological activities. The chlorine atoms on the phenyl ring significantly influence the lipophilicity, electronic properties, and metabolic stability of these derivatives, thereby modulating their interaction with biological targets. This document details the reported biological activities, presents available quantitative data, outlines relevant experimental protocols, and visualizes key experimental and conceptual workflows. While comprehensive screening data for a wide range of this compound derivatives is still an emerging area of research, this guide synthesizes the existing knowledge on this class of compounds and their close structural analogs to inform future drug discovery and development efforts.
Overview of Biological Activities
Derivatives of dichlorinated phenyl compounds have been investigated for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence and position of the chlorine atoms can enhance the potency and selectivity of these molecules.
Anticancer Activity
The cytotoxic potential of compounds containing the dichlorophenyl group is a significant area of investigation. These compounds can induce cell death in cancer cell lines through various mechanisms. A notable example is a derivative of this compound, 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile , which has demonstrated promising cytotoxic activities against several human cancer cell lines.
Antimicrobial Activity
The antiseptic properties of dichlorobenzyl alcohols are well-documented. For instance, 2,4-dichlorobenzyl alcohol is a known mild antiseptic used in the treatment of mouth and throat infections.[1][2] This suggests that derivatives of this compound may also possess antimicrobial properties worth investigating against a spectrum of bacterial and fungal pathogens.
Anti-inflammatory Activity
Dichlorophenyl-containing compounds have also been explored for their anti-inflammatory potential. Studies on related structures, such as N-phenyl-2,4-dichlorophenyl hydrazone and various 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones, have shown significant anti-inflammatory effects in preclinical models.[3][4] These findings suggest that this compound derivatives could be promising candidates for the development of novel anti-inflammatory agents.
Data Presentation: Quantitative Biological Activity
The following table summarizes the available quantitative data for a specific this compound derivative and related dichlorophenyl compounds to provide a comparative overview of their potency.
| Compound Name/Class | Biological Activity | Assay/Model | Target/Cell Line | Quantitative Data (IC50/Inhibition) | Reference |
| 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile | Cytotoxicity | XTT Cell Viability Assay | MDA-MB-231 (Breast Cancer) | IC50: 10.7 µM | [5] |
| A549 (Lung Cancer) | IC50: 7.7 µM | [5] | |||
| MIA PaCa-2 (Pancreatic Cancer) | IC50: 7.3 µM | [5] | |||
| 1-(2,4-Dichlorobenzyl)indoles | Enzyme Inhibition | cPLA2α Inhibition Assay | Cytosolic phospholipase A2α | Submicromolar IC50 values | [4] |
| 5-(3,4-Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones | Anti-inflammatory | Carrageenan-induced paw edema | - | 30.6% to 57.8% inhibition | [3] |
| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant | ABTS free radical scavenging | - | IC50: 52 µg/mL | [6] |
| DPPH assay | - | IC50: 45 µg/mL | [6] | ||
| 3,5-Dichlorobenzyl ester derivatives | Antifungal | in vitro antifungal assay | Botrytis cinerea | EC50: 6.60 mg/L | [7] |
| Rhizoctonia solani | EC50: 1.61 mg/L | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible screening of this compound derivatives. The following sections provide established protocols for key biological assays.
Cytotoxicity Screening: XTT Cell Viability Assay
The XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a soluble formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231, A549, MIA PaCa-2) in 96-well microtiter plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
XTT Reagent Preparation and Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent. Add the XTT mixture to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 650 nm is typically used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[5]
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria or fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine if the compound is microbicidal or microbistatic, an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) are provided to illustrate key experimental and conceptual frameworks relevant to the biological screening of this compound derivatives.
Experimental Workflow for Cytotoxicity Screening
Hypothetical Anti-inflammatory Signaling Pathway
Based on the known anti-inflammatory effects of some dichlorophenyl compounds which inhibit cyclooxygenase (COX) enzymes, the following diagram illustrates a simplified arachidonic acid signaling pathway that could be a target for this compound derivatives.
Conclusion
The available data, although not extensive for the specific this compound core, suggests that its derivatives are promising candidates for further investigation as anticancer, antimicrobial, and anti-inflammatory agents. The provided experimental protocols offer a standardized framework for the systematic screening of new analogs. Future research should focus on synthesizing a library of this compound derivatives and conducting comprehensive biological evaluations to establish clear structure-activity relationships and elucidate their mechanisms of action, including the identification of specific molecular targets and signaling pathways. Such studies will be instrumental in unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. auctoresonline.org [auctoresonline.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Landscape of Novel Compound Synthesis Utilizing (2,5-Dichlorophenyl)methanol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichlorophenyl)methanol is a halogenated aromatic alcohol that holds potential as a versatile starting material in the synthesis of novel compounds for various applications, including pharmaceuticals and materials science. Its dichlorinated phenyl ring offers a scaffold that can be functionalized to create a diverse range of derivatives. This technical guide provides an overview of the synthetic utility of this compound and related dichlorophenyl compounds in the development of new chemical entities. Due to the fragmented nature of currently available public research, this document will focus on illustrative examples of synthetic transformations and the biological activities of related structures, rather than a singular, in-depth case study of a novel compound class derived directly from this compound.
Synthetic Utility and Transformations
This compound can undergo a variety of chemical reactions at its hydroxyl group and aromatic ring, making it a valuable building block in organic synthesis. Key transformations include:
-
Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde or carboxylic acid, which are versatile intermediates for further synthetic manipulations.
-
Esterification and Etherification: The hydroxyl group can be readily converted into esters and ethers, allowing for the introduction of a wide array of functional groups and the linkage to other molecular scaffolds.
-
Halogenation: The hydroxyl group can be substituted with a halogen, such as chlorine or bromine, to produce 2,5-dichlorobenzyl halides. These halides are excellent electrophiles for nucleophilic substitution reactions.
-
Coupling Reactions: The aromatic ring can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to form carbon-carbon bonds and construct more complex molecular architectures.
Application in the Synthesis of Biologically Active Molecules
While a direct and extensive lineage of novel bioactive compounds originating from this compound is not prominently documented in publicly accessible literature, the broader class of dichlorophenyl derivatives has been explored in the development of therapeutic agents. These examples provide insights into the potential applications of scaffolds containing the dichlorophenyl moiety.
Dichlorophenyl Moieties in Enzyme Inhibitors
The dichlorophenyl structural motif is present in a number of potent and selective enzyme inhibitors. For instance, derivatives containing a 2,4-dichlorophenyl group have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. Although not directly synthesized from this compound, these compounds highlight the favorable interactions that the dichlorophenyl group can establish within the active sites of enzymes.
Dichlorophenyl Groups in Heterocyclic Scaffolds
The synthesis of novel heterocyclic compounds often incorporates dichlorophenyl groups. For example, heterocyclic diazene compounds derived from 8-quinolinol have been synthesized and evaluated for their antimicrobial and anticancer activities. One such derivative mentioned in the literature is 7-((2,6-dichlorophenyl)diazenyl)-5-nitroquinolin-8-ol, which demonstrates the utility of the dichlorophenyl moiety in constructing complex, biologically active molecules.
Future Directions
The development of novel compounds from this compound represents an area ripe for exploration. A systematic investigation into the derivatization of this starting material could lead to the discovery of new chemical entities with valuable biological activities. High-throughput screening of a library of compounds derived from this compound against a panel of biological targets could unveil novel lead compounds for drug discovery programs.
Conclusion
This compound is a readily available and synthetically versatile starting material. While the current body of public literature does not provide a comprehensive guide to a specific class of novel compounds derived directly from it, the prevalence of the dichlorophenyl moiety in a range of biologically active molecules suggests that this compound is a valuable, yet underutilized, building block in the quest for new therapeutic agents. Further research into the synthetic derivatization and biological evaluation of compounds originating from this starting material is warranted and holds the potential to yield significant discoveries in medicinal chemistry.
Methodological & Application
synthesis of (2,5-dichlorophenyl)methanol from 2,5-dichlorobenzaldehyde
Application Note: Synthesis of (2,5-dichlorophenyl)methanol
Abstract
This document provides a comprehensive protocol for the synthesis of this compound, a valuable building block in organic synthesis and drug discovery. The method details the reduction of the corresponding aldehyde, 2,5-dichlorobenzaldehyde, using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2] This process is efficient, proceeds with high yield, and utilizes standard laboratory techniques. This application note includes a step-by-step experimental procedure, quantitative data summary, characterization guidelines, and a visual workflow to ensure reproducibility for researchers in chemistry and drug development.
Chemical Reaction
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of 2,5-dichlorobenzaldehyde. The resulting alkoxide intermediate is subsequently protonated during the workup step to yield the primary alcohol, this compound.[1][2]
Scheme 1: Reduction of 2,5-dichlorobenzaldehyde

Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities accordingly for different scales.
3.1 Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Dichlorobenzaldehyde | 175.01 | 1.75 g | 10.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.42 g | 11.0 |
| Methanol (ACS Grade) | 32.04 | 40 mL | - |
| Deionized Water | 18.02 | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~5-10 mL | - |
| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |
| Brine (Saturated NaCl) | - | 30 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
3.2 Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.75 g (10.0 mmol) of 2,5-dichlorobenzaldehyde in 30 mL of methanol. Stir the solution at room temperature until all the aldehyde has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add 0.42 g (11.0 mmol) of sodium borohydride (NaBH₄) to the solution in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the starting aldehyde spot has disappeared.
-
Quenching: Carefully cool the mixture back to 0-5 °C in an ice bath. Slowly add 20 mL of deionized water to quench the excess NaBH₄.
-
Acidification & Solvent Removal: Acidify the solution to pH ~6 by the dropwise addition of 1 M HCl. Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (1 x 30 mL) followed by brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Evaporation: Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to obtain pure this compound as a solid.[3]
Results and Data Summary
4.1 Quantitative Data
The following table summarizes the expected outcome of the synthesis protocol.
| Parameter | Value |
| Starting Material | 2,5-Dichlorobenzaldehyde |
| Product | This compound |
| Molecular Formula | C₇H₆Cl₂O[3][4] |
| Molecular Weight ( g/mol ) | 177.03[4] |
| Theoretical Yield | 1.77 g |
| Typical Actual Yield | 1.65 g - 1.72 g (93-97%) |
| Purity (Post-Purification) | >98%[3][4] |
| Appearance | White to off-white solid[3] |
4.2 Characterization
The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂OH) typically around δ 4.6-4.8 ppm. The aromatic protons will appear as multiplets in the δ 7.2-7.5 ppm region. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display a peak for the benzylic carbon (-CH₂OH) around δ 62-65 ppm. Aromatic carbon signals will be observed in the δ 125-140 ppm range.[5]
-
Mass Spectrometry (MS): Analysis should confirm the molecular weight of 177.03 g/mol . The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography can be used to assess the purity of the final compound, which is typically expected to be greater than 98%.[4]
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol from starting materials to the final, purified product.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.
-
Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Standard procedures for handling organic solvents and acidic solutions should be followed.
References
Application Note: High-Yield Synthesis of (2,5-Dichlorophenyl)methanol via the Reduction of 2,5-Dichlorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides detailed protocols for the chemical reduction of 2,5-dichlorobenzoic acid to its corresponding primary alcohol, (2,5-dichlorophenyl)methanol, a valuable intermediate in pharmaceutical and fine chemical synthesis. Two robust and widely applicable methods are presented, utilizing Lithium Aluminum Hydride (LiAlH₄) and Borane Tetrahydrofuran Complex (BH₃-THF) as reducing agents. This document includes comprehensive experimental procedures, a comparative data summary, and visual diagrams of the reaction and workflow to ensure reproducibility and facilitate adoption in a laboratory setting.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. This compound is a key building block in the synthesis of various biologically active molecules. The direct reduction of 2,5-dichlorobenzoic acid offers an efficient route to this alcohol. Strong hydride-donating reagents are required for this conversion, as carboxylic acids are less reactive towards reduction than aldehydes or ketones.[1][2]
The most common and effective reagents for this purpose are Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃).[1][3] LiAlH₄ is a powerful, non-selective reducing agent capable of reducing a wide range of functional groups, including esters and carboxylic acids.[4][5] Borane, often used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is another excellent option that can offer different selectivity profiles.[6][7][8] This note details protocols for both reagents, providing researchers with versatile options depending on substrate compatibility and laboratory capabilities.
Reaction Principle and Workflow
The reduction converts the carboxyl group (-COOH) of 2,5-dichlorobenzoic acid into a primary alcohol group (-CH₂OH).
Mechanism Overview:
-
With LiAlH₄: The reaction begins with the deprotonation of the acidic carboxylic acid proton by a hydride ion, liberating hydrogen gas. The resulting lithium carboxylate is then reduced by the aluminum hydride species. The mechanism involves the transfer of hydride ions to the carbonyl carbon.[6][9] The reaction proceeds through an aldehyde intermediate, which is immediately further reduced to the primary alcohol.[2][6] An excess of the reducing agent is necessary to account for the initial acid-base reaction.[6]
-
With Borane (BH₃-THF): Borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride transfer.[6] This process forms a triacyloxyborane intermediate, which is subsequently reduced to the primary alcohol upon workup. Unlike LiAlH₄, borane typically does not react with many other functional groups, making it a more selective choice in certain contexts.[7][10]
General Reaction Scheme:
Caption: Chemical transformation of 2,5-dichlorobenzoic acid.
Comparative Data
The following table summarizes representative quantitative data for the two primary reduction methods. Yields and purity are typical for the reduction of substituted benzoic acids and may vary based on reaction scale and purification efficiency.
| Parameter | Method A: LiAlH₄ Reduction | Method B: BH₃-THF Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane Tetrahydrofuran Complex (BH₃-THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Equivalents of Reductant | 2.0 - 3.0 | 1.5 - 2.5 |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to 65 °C (Reflux) |
| Reaction Time | 2 - 4 hours | 3 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Product Purity (Post-Purification) | >98% | >98% |
Experimental Protocols
Safety Precautions:
-
Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas.[5][11] All manipulations must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.
-
Borane-THF complex is flammable and can release hydrogen gas upon decomposition. Handle in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
-
2,5-Dichlorobenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄), powder
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: Add 2,5-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) to the flask and dissolve it in 150 mL of anhydrous THF.
-
In a separate flask, carefully suspend LiAlH₄ (e.g., 2.98 g, 78.5 mmol) in 50 mL of anhydrous THF.
-
Reduction: Cool the solution of the carboxylic acid to 0 °C using an ice bath. Slowly add the LiAlH₄ suspension via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add 15 mL of ethyl acetate to quench the excess LiAlH₄.
-
Sequentially and slowly add 3 mL of water, followed by 3 mL of 15% NaOH solution, and finally another 9 mL of water. Stir vigorously for 30 minutes until a white, granular precipitate forms.
-
Work-up: Filter the solid aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Materials:
-
2,5-Dichlorobenzoic acid
-
Borane-Tetrahydrofuran complex (BH₃-THF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add 2,5-dichlorobenzoic acid (e.g., 10.0 g, 52.3 mmol) and dissolve it in 100 mL of anhydrous THF.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add the 1 M BH₃-THF solution (e.g., 78.5 mL, 78.5 mmol) via a dropping funnel over 30 minutes.
-
After addition, remove the ice bath and gently reflux the mixture for 4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C. Slowly add methanol dropwise until the effervescence of hydrogen gas ceases. This step is crucial for decomposing the intermediate borate esters.
-
Work-up: Remove the solvent under reduced pressure. Add 100 mL of 1 M HCl to the residue and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the this compound product.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the reduction of 2,5-dichlorobenzoic acid.
Caption: General laboratory workflow for the reduction reaction.
Conclusion
The reduction of 2,5-dichlorobenzoic acid to this compound can be accomplished in high yields using either Lithium Aluminum Hydride or Borane-THF complex. LiAlH₄ provides a slightly faster and more powerful reduction, while BH₃-THF offers a milder alternative that may be preferable for substrates with other reducible functional groups. The detailed protocols and workflow provided in this note serve as a reliable guide for researchers to successfully perform this valuable synthetic transformation.
References
- 1. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 8. Borane Reagents [organic-chemistry.org]
- 9. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]
- 10. m.youtube.com [m.youtube.com]
- 11. byjus.com [byjus.com]
Application Notes and Protocols for the Grignard Reaction with 2,5-Dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a Grignard reaction with 2,5-dichlorobenzaldehyde. The protocols detailed herein are designed to be a robust resource for the synthesis of secondary alcohols, which are valuable intermediates in medicinal chemistry and materials science. This guide covers the preparation of the Grignard reagent, its reaction with the substituted aldehyde, and the subsequent work-up and purification of the final product.
Introduction
The Grignard reaction is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis. It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon of an aldehyde or ketone.[1] The reaction with 2,5-dichlorobenzaldehyde allows for the introduction of a variety of alkyl or aryl groups, leading to the formation of substituted (2,5-dichlorophenyl)methanols. These products can serve as key building blocks in the development of novel pharmaceutical agents and functional materials.
Reaction Scheme
The overall reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with 2,5-dichlorobenzaldehyde, followed by an aqueous work-up to yield the secondary alcohol.
Step 1: Formation of the Grignard Reagent
R-X + Mg → R-MgX (where R = alkyl or aryl; X = Cl, Br, I)
Step 2: Reaction with 2,5-Dichlorobenzaldehyde and Work-up
Cl₂C₆H₃CHO + R-MgX → Cl₂C₆H₃CH(R)OMgX Cl₂C₆H₃CH(R)OMgX + H₃O⁺ → Cl₂C₆H₃CH(R)OH + Mg(OH)X
Quantitative Data Summary
The following table summarizes representative quantitative data for the Grignard reaction with a substituted benzaldehyde, based on analogous reactions reported in the literature. The reaction of a nitro-substituted arylmagnesium reagent with benzaldehyde has been reported to yield the corresponding alcohol in 87%[2]. The formation of a Grignard reagent from 4-chlorobenzaldehyde diethyl acetal has been achieved with yields up to 85%[3].
| Reagent/Product | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Yield (%) | Reference |
| 2,5-Dichlorobenzaldehyde | 175.01 | 1.0 | 10 mmol, 1.75 g | - | - |
| Alkyl/Aryl Halide | Varies | 1.1 | 11 mmol | - | - |
| Magnesium Turnings | 24.31 | 1.2 | 12 mmol, 0.29 g | - | [3] |
| Grignard Reagent | Varies | - | - | ~85 | [3] |
| Secondary Alcohol Product | Varies | - | - | ~87 | [2] |
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The reaction can be exothermic, and an ice bath should be readily available for temperature control.[4]
Protocol 1: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, place magnesium turnings (1.2 equivalents).
-
Initiation: In the dropping funnel, prepare a solution of the aryl or alkyl halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. The reaction is typically initiated by the appearance of cloudiness and gentle boiling of the ether. If the reaction does not start, a small crystal of iodine can be added as an initiator.[5][6]
-
Formation: Once the reaction has initiated, add the remaining halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete consumption of the magnesium. The resulting Grignard reagent solution will typically be cloudy and greyish-brown.
Protocol 2: Reaction with 2,5-Dichlorobenzaldehyde
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of 2,5-dichlorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. Control the rate of addition to maintain a gentle reaction and keep the temperature below 10 °C.
-
Reaction Time: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Protocol 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide intermediate. This process is exothermic.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Washing: Combine all the organic extracts and wash them successively with a saturated sodium bicarbonate solution (if acid was used for quenching) and then with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude secondary alcohol can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow
References
- 1. byjus.com [byjus.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. US6749778B2 - Process for the synthesis of organomagnesium compounds using catalysts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Selective Oxidation of (2,5-dichlorophenyl)methanol to 2,5-dichlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. 2,5-dichlorobenzaldehyde is a key intermediate for the synthesis of various biologically active molecules. This document provides detailed protocols for the efficient and selective oxidation of (2,5-dichlorophenyl)methanol to its corresponding aldehyde, addressing the challenges posed by the electron-withdrawing chloro substituents on the phenyl ring. Three widely applicable and reliable methods are presented: Oxidation with Oxone® catalyzed by cobalt ferrite nanoparticles, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation.
I. Comparative Data of Oxidation Methods
The following table summarizes the key quantitative parameters for the described oxidation methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Oxidation Method | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Method A: Catalytic Oxidation | This compound, Oxone®, CoFe₂O₄ nanoparticles | Water | 45 minutes | Room Temperature | 88%[1] |
| Method B: Dess-Martin Oxidation | This compound, Dess-Martin Periodinane | Dichloromethane (DCM) | 1-3 hours | Room Temperature | 90-95% (typical)[2][3] |
| Method C: Swern Oxidation | This compound, Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | 30-60 minutes | -78 to Room Temp. | >90% (typical)[4][5][6] |
II. Experimental Protocols
Method A: Catalytic Oxidation using Oxone® and Cobalt Ferrite Nanoparticles
This method offers an environmentally friendly approach using water as the solvent and a reusable magnetic catalyst.[1]
Materials:
-
This compound
-
Cobalt ferrite (CoFe₂O₄) magnetic nanoparticles
-
Oxone® (Potassium peroxymonosulfate)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Silica gel for column chromatography
Protocol:
-
To a round-bottom flask, add this compound (1 mmol), water (1 mL), and CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%).[1]
-
Stir the reaction mixture vigorously for 2 minutes at room temperature.[1]
-
Add Oxone® (0.6 mmol) to the mixture in three portions over a few minutes.[1]
-
Continue stirring the reaction mixture at room temperature for approximately 45 minutes.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of ethyl acetate-cyclohexane (2:10, v/v).[1]
-
Upon completion of the reaction, extract the product with dichloromethane (3 x 15 mL).[1]
-
The magnetic nanoparticles can be separated using an external magnet before extraction.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography to yield pure 2,5-dichlorobenzaldehyde.[1]
Method B: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a reliable and mild method known for its high chemoselectivity and tolerance of various functional groups, operating under neutral conditions at room temperature.[2][7][3]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Protocol:
-
Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion while stirring.[2]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL).
-
Stir the resulting biphasic mixture vigorously until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel.
Method C: Swern Oxidation
The Swern oxidation is a classic, metal-free method that reliably oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.[6] This reaction requires low temperatures and anhydrous conditions.[8][4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dry ice/acetone bath
-
Three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Syringes for reagent addition
Protocol:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Add anhydrous DCM (10 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1 to 1.5 equivalents) to the stirred DCM.[5]
-
After 5 minutes, add anhydrous DMSO (2.2 to 3.0 equivalents) dropwise, ensuring the internal temperature remains below -60 °C. Stir for 15 minutes.[4][5]
-
Add a solution of this compound (1 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for an additional 30 minutes.
-
Add triethylamine (5 equivalents) dropwise to the flask.[5]
-
After 5 minutes, remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Add water (10 mL) to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Visualized Experimental Workflow
The following diagram illustrates the general workflow for the oxidation of this compound to 2,5-dichlorobenzaldehyde.
Caption: General workflow for the synthesis of 2,5-dichlorobenzaldehyde.
References
- 1. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. ijsart.com [ijsart.com]
Application Notes and Protocols for the Synthesis of a Pharmaceutical Intermediate Utilizing (2,5-dichlorophenyl)methanol
For: Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichlorophenyl)methanol is a versatile building block in organic synthesis, particularly for the introduction of the 2,5-dichlorobenzyl moiety into target molecules. This functional group is present in a number of biologically active compounds, making this compound a key starting material for the synthesis of various pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for a two-step synthesis of 5-(2,5-dichlorobenzyl)-1H-tetrazole, a potential intermediate for the development of novel therapeutics, such as P2X7 receptor antagonists. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses, and its modulation is a promising strategy for the treatment of chronic pain and inflammatory diseases.[1][2]
The synthetic workflow involves the conversion of this compound to the corresponding benzyl bromide, followed by a reaction sequence to form the tetrazole ring.
Application Note 1: Synthesis of 2,5-Dichlorobenzyl Bromide
The initial step in this synthetic sequence is the conversion of the benzylic alcohol, this compound, to the more reactive 2,5-dichlorobenzyl bromide. This transformation is crucial as it activates the benzylic position for subsequent nucleophilic substitution. A common and efficient method for this conversion is the use of phosphorus tribromide (PBr₃). This reagent reacts with the alcohol to form a good leaving group, which is then displaced by a bromide ion in an Sₙ2 reaction.[3][4] This method is generally preferred over the use of hydrobromic acid (HBr) for primary and secondary alcohols as it minimizes the formation of carbocation intermediates and thus reduces the likelihood of rearrangement side reactions.[5]
Quantitative Data Summary: Synthesis of 2,5-Dichlorobenzyl Bromide
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| This compound | 1.0 | CH₂Cl₂ | 0 to rt | 2 | >90 | >95 (GC) |
| Phosphorus Tribromide (PBr₃) | 0.4 | CH₂Cl₂ | 0 to rt | 2 | >90 | >95 (GC) |
Experimental Protocol: Synthesis of 2,5-Dichlorobenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 2,5-dichlorobenzyl bromide as a crude product, which can be used in the next step without further purification.
Application Note 2: Synthesis of 5-(2,5-dichlorobenzyl)-1H-tetrazole
The second phase of the synthesis involves the construction of the tetrazole ring. Tetrazoles are important heterocyclic motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[6] The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through the [3+2] cycloaddition of an azide source, such as sodium azide, to a nitrile.[7][8] This protocol outlines the conversion of 2,5-dichlorobenzyl bromide to the corresponding nitrile, followed by the catalyzed cycloaddition with sodium azide to form the desired tetrazole intermediate. Zinc salts are often used as catalysts in this reaction, proceeding in an aqueous medium.[9]
Quantitative Data Summary: Synthesis of 5-(2,5-dichlorobenzyl)-1H-tetrazole
| Reactant | Molar Ratio | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2,5-Dichlorobenzyl bromide | 1.0 | DMF | - | rt | 12 | - | - |
| Sodium Cyanide | 1.2 | DMF | - | rt | 12 | - | - |
| 2,5-Dichlorobenzyl cyanide | 1.0 | DMF | ZnBr₂ | 120 | 24 | 85-95 | >98 (HPLC) |
| Sodium Azide | 1.5 | DMF | ZnBr₂ | 120 | 24 | 85-95 | >98 (HPLC) |
Experimental Protocol: Synthesis of 5-(2,5-dichlorobenzyl)-1H-tetrazole
Materials:
-
2,5-Dichlorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Sodium azide (NaN₃)
-
Zinc bromide (ZnBr₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 2a: Synthesis of 2,5-Dichlorobenzyl Cyanide
-
In a round-bottom flask, dissolve 2,5-dichlorobenzyl bromide (1.0 eq) in DMF.
-
Add sodium cyanide (1.2 eq) to the solution and stir the mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dichlorobenzyl cyanide.
Step 2b: Synthesis of 5-(2,5-dichlorobenzyl)-1H-tetrazole
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine the crude 2,5-dichlorobenzyl cyanide (1.0 eq), sodium azide (1.5 eq), and zinc bromide (0.5 eq) in DMF.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid to pH ~2.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2,5-dichlorobenzyl)-1H-tetrazole.
Visualization of a Relevant Signaling Pathway
The synthesized intermediate, 5-(2,5-dichlorobenzyl)-1H-tetrazole, can be a precursor for P2X7 receptor antagonists. The following diagram illustrates the signaling pathway associated with P2X7 receptor activation and its inhibition by an antagonist.
Caption: P2X7 Receptor Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis of 5-(2,5-dichlorobenzyl)-1H-tetrazole from this compound.
References
- 1. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. soran.edu.iq [soran.edu.iq]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Application Notes and Protocols for (2,5-dichlorophenyl)methanol as a C1 Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichlorophenyl)methanol is a versatile C1 building block in organic synthesis, primarily utilized for the introduction of the 2,5-dichlorobenzyl moiety into a target molecule. This functional group is of significant interest in medicinal chemistry and materials science due to its influence on the lipophilicity, metabolic stability, and crystalline properties of compounds. The applications of this compound revolve around the reactivity of its benzylic hydroxyl group, enabling its use in a variety of synthetic transformations including etherifications, esterifications, and nucleophilic substitutions following conversion to the corresponding halide.
These application notes provide an overview of the key synthetic routes employing this compound and offer detailed protocols for its practical use in the laboratory.
Application Note 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted into an ether linkage. This is a valuable transformation for introducing the 2,5-dichlorobenzyl group, which can serve as a protective group or as a key structural component in biologically active molecules. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a common method. In this context, this compound is typically first converted to its corresponding halide.
Alternatively, direct coupling methods under acidic or metal catalysis can be employed to form ethers from the alcohol directly, though these methods may have substrate scope limitations.
Quantitative Data Summary for Etherification
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield Range (%) |
| This compound | Phenol | PPh₃, DIAD | THF | 2 - 6 | 0 to rt | 75 - 90 |
| 2,5-Dichlorobenzyl chloride | Sodium Phenoxide | - | DMF | 4 - 12 | rt to 60 | 80 - 95 |
| This compound | 1-Pentanol | Fe(OTf)₃ (5 mol%) | DCM | 12 | 45 | 85 - 95 |
Experimental Protocol: Two-Step Williamson Ether Synthesis
Step 1: Conversion of this compound to 2,5-Dichlorobenzyl Chloride
-
Materials: this compound, Thionyl chloride (SOCl₂), Anhydrous Dichloromethane (DCM), Magnetic stirrer, Round-bottom flask, Reflux condenser, Nitrogen or Argon source.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2,5-dichlorobenzyl chloride.
-
Step 2: Etherification with a Phenol
-
Materials: 2,5-Dichlorobenzyl chloride, Phenol, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Magnetic stirrer, Round-bottom flask, Nitrogen or Argon source.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 eq.) and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.1 eq.) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Add a solution of 2,5-dichlorobenzyl chloride (1.05 eq.) in anhydrous DMF dropwise.
-
Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: Workflow for the synthesis of aryl ethers.
Application Note 2: Synthesis of Esters via Fischer or Steglich Esterification
The formation of an ester linkage is another key application of this compound, providing access to compounds with potential applications as prodrugs or as intermediates in multi-step syntheses. The choice of esterification method depends on the nature of the carboxylic acid and the overall acid/base sensitivity of the substrates.
Quantitative Data Summary for Esterification
| Reactant 1 | Reactant 2 | Method | Catalyst/Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield Range (%) |
| This compound | Acetic Acid | Fischer-Speier | H₂SO₄ (cat.) | Toluene | 6 - 18 | Reflux | 70 - 90 |
| This compound | Benzoic Acid | Steglich | DCC, DMAP | DCM | 4 - 12 | 0 to rt | 80 - 95 |
Experimental Protocol: Steglich Esterification
-
Materials: this compound, A carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Dichloromethane (DCM), Magnetic stirrer, Round-bottom flask, Nitrogen or Argon source.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and DMAP (0.1 eq.).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Steglich esterification reaction pathway.
Application Note 3: Nucleophilic Substitution via In Situ Halogenation
For many applications, the conversion of the benzylic alcohol to a more reactive leaving group is the first step. The in situ generation of a benzyl halide followed by reaction with a nucleophile is an efficient one-pot strategy. Treatment of substituted benzyl alcohols with tosyl chloride can lead to the formation of the corresponding benzyl chlorides, which can then be reacted with a variety of nucleophiles.
Quantitative Data Summary for One-Pot Substitution
| Reactant 1 | Nucleophile | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield Range (%) |
| This compound | Sodium Azide | TsCl, Et₃N | Acetonitrile | 8 - 16 | Reflux | 70 - 85 |
| This compound | Potassium Thioacetate | TsCl, Pyridine | Toluene | 6 - 12 | 80 | 75 - 90 |
Experimental Protocol: One-Pot Azidation
-
Materials: this compound, p-Toluenesulfonyl chloride (TsCl), Triethylamine (Et₃N), Sodium Azide (NaN₃), Anhydrous Acetonitrile, Magnetic stirrer, Round-bottom flask, Reflux condenser, Nitrogen or Argon source.
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Add sodium azide (1.5 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the intermediate benzyl chloride is consumed.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Caption: One-pot nucleophilic substitution workflow.
Application Note: Protocols for the Esterification of (2,5-dichlorophenyl)methanol
Introduction
The esterification of alcohols is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals, agrochemicals, and materials. Esters of (2,5-dichlorophenyl)methanol, in particular, are valuable intermediates in medicinal chemistry. This document provides detailed protocols for the synthesis of these esters, targeting researchers and professionals in drug development. Several common and effective methods are presented, including the classic Fischer-Speier esterification, reaction with highly reactive acyl chlorides, and the mild Steglich esterification. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability.
Data Presentation: Comparison of Esterification Methods
The selection of an appropriate esterification method depends on factors such as the stability of the starting materials, the desired scale of the reaction, and the available reagents. The table below summarizes key parameters for three common protocols applicable to this compound.
| Method | Reagents | Catalyst/Promoter | Solvent | Temperature | Typical Yield | Key Advantages/Disadvantages |
| Fischer-Speier Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄, p-TsOH) | Excess alcohol or inert solvent (e.g., Toluene) | Reflux | 60-95% | Adv: Cost-effective, simple. Disadv: Reversible reaction, requires harsh acidic conditions, may not be suitable for acid-sensitive substrates.[1][2] |
| Acyl Chloride Method | Acyl Chloride | Base (e.g., Pyridine, Triethylamine) | Aprotic (e.g., CH₂Cl₂, THF) | 0 °C to Room Temp. | 85-99% | Adv: High yield, irreversible reaction, fast.[3][4] Disadv: Acyl chlorides are moisture-sensitive and corrosive; generates HCl byproduct.[3] |
| Steglich Esterification | Carboxylic Acid | DCC or EDC, DMAP | Aprotic (e.g., CH₂Cl₂, DMF) | Room Temp. | 80-95% | Adv: Very mild conditions, suitable for acid-sensitive substrates.[5][6] Disadv: Reagents are expensive; generates dicyclohexylurea (DCU) byproduct which can be difficult to remove.[5] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound with Acetic Acid
This protocol describes the acid-catalyzed esterification to produce (2,5-dichlorophenyl)methyl acetate. The reaction is a reversible equilibrium, driven to completion by using an excess of one reactant or by removing water as it forms.[7] For benzylic alcohols, limiting the amount of strong acid catalyst is crucial to prevent side reactions like polymerization.[8]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq). Dissolve it in a 5-fold molar excess of glacial acetic acid.[8]
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar ratio relative to the alcohol).[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) until the effervescence ceases, and finally with 50 mL of brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude (2,5-dichlorophenyl)methyl acetate.
-
Purification: The crude product can be purified further by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Esterification using Acyl Chloride
This method involves the reaction of this compound with an acyl chloride, such as acetyl chloride, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[3] This reaction is generally fast and irreversible.[4]
Materials:
-
This compound
-
Acetyl Chloride (or other desired acyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add pyridine or triethylamine (1.2 eq).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: While stirring vigorously, add acetyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Workup - Quenching: Quench the reaction by slowly adding 20 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove the base, water (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure with a rotary evaporator.
-
Purification: The resulting crude ester is often of high purity, but can be further purified by column chromatography if needed.
Visualizations
The following diagram illustrates the general workflow for the Fischer-Speier esterification protocol.
Caption: Experimental workflow for the synthesis of an ester via Fischer-Speier esterification.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Large-Scale Synthesis of (2,5-dichlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (2,5-dichlorophenyl)methanol, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The synthesis primarily involves the reduction of 2,5-dichlorobenzaldehyde, a common and industrially viable route. This guide outlines two primary methods for this reduction: catalytic hydrogenation and chemical reduction using sodium borohydride. Additionally, it covers purification strategies, safety considerations, and waste management protocols pertinent to large-scale production.
Synthetic Pathways
The primary route for the industrial synthesis of this compound is the reduction of 2,5-dichlorobenzaldehyde. This can be achieved through two main methodologies, each with distinct advantages and considerations for large-scale production.
Caption: Overview of synthetic routes to this compound.
Experimental Protocols and Data
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used industrial process for the reduction of aldehydes due to its high efficiency and atom economy.
Experimental Workflow:
Application of (2,5-Dichlorophenyl)methanol in Medicinal Chemistry: A Focus on Synthetic Utility
(2,5-Dichlorophenyl)methanol , a halogenated aromatic alcohol, serves as a versatile building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the construction of more complex, biologically active molecules. While not typically an active pharmaceutical ingredient (API) itself, its structural features, particularly the dichlorinated phenyl ring and the reactive hydroxyl group, provide a scaffold for the introduction of pharmacophoric elements and for the modulation of physicochemical properties of target compounds.
The dichlorophenyl moiety is a common structural motif in medicinal chemistry, often incorporated to enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions. The chlorine substituents can also influence the metabolic stability and pharmacokinetic profile of a drug candidate. The primary alcohol functional group of this compound offers a convenient handle for a variety of chemical transformations, allowing for its integration into a diverse range of molecular architectures.
Application as a Synthetic Intermediate
The principal application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of more elaborate molecular structures. The hydroxyl group can be readily converted into other functional groups, such as halides, amines, ethers, and esters, enabling its use in a wide array of coupling and functional group interconversion reactions.
One of the key transformations of this compound is its oxidation to the corresponding aldehyde, 2,5-dichlorobenzaldehyde. This aldehyde is a crucial intermediate for the synthesis of various heterocyclic compounds and for the introduction of the 2,5-dichlorobenzyl group into target molecules through reactions such as reductive amination and Wittig-type reactions.
Synthesis of Bioactive Scaffolds
While a specific blockbuster drug directly synthesized from this compound is not prominently documented in publicly available literature, its derivatives are explored in the synthesis of various bioactive scaffolds. For instance, the 2,5-dichlorobenzyl group, derived from this compound, can be found in compounds investigated for a range of therapeutic targets. The rationale for incorporating this moiety often revolves around probing specific binding pockets in proteins where the dichlorophenyl group can establish favorable interactions.
Experimental Protocols
The following protocols outline general procedures for common transformations of this compound that are foundational in its application as a synthetic intermediate.
Protocol 1: Oxidation of this compound to 2,5-Dichlorobenzaldehyde
This protocol describes a standard laboratory procedure for the oxidation of this compound to 2,5-dichlorobenzaldehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,5-dichlorobenzaldehyde.
Protocol 2: Etherification of this compound (Williamson Ether Synthesis)
This protocol provides a general method for the synthesis of ethers from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Data Presentation
As this compound is primarily a synthetic intermediate, quantitative biological data is not directly associated with this compound. The relevant data would pertain to the final bioactive molecules synthesized using this building block. The table below provides a hypothetical framework for how such data could be presented.
| Compound ID | Target Protein | Assay Type | IC50 / EC50 (nM) | Cell-based Activity (µM) |
| Molecule A | Kinase X | Biochemical | 150 | 2.5 |
| Molecule B | GPCR Y | Binding | 85 | 1.2 |
| Molecule C | Protease Z | Enzymatic | 220 | 5.8 |
Visualization of Synthetic Utility
The following diagram illustrates the role of this compound as a key starting material in a synthetic workflow to generate a diverse library of compounds for biological screening.
Application Notes and Protocols for Enzymatic Reactions Involving (2,5-dichlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential enzymatic transformations of (2,5-dichlorophenyl)methanol and detailed protocols based on established methods for structurally similar substrates. Due to the limited direct literature on this compound, the following information is extrapolated from studies on other substituted benzyl alcohols.
Enzymatic Oxidation of this compound to (2,5-dichlorophenyl)aldehyde
The selective oxidation of alcohols to aldehydes is a crucial transformation in organic synthesis. Biocatalytic oxidation using alcohol dehydrogenases (ADHs) or oxidases offers a green and highly selective alternative to traditional chemical methods.
1.1. Applicable Enzyme Classes
-
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones using nicotinamide adenine dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (NADP⁺) as a cofactor. The substrate specificity of ADHs towards substituted benzyl alcohols has been studied in various microorganisms.[1][2][3][4] For instance, benzyl alcohol dehydrogenase from Pseudomonas putida mt-2 can oxidize benzyl alcohols with electron-withdrawing substituents.[1] Similarly, ADHs from Acinetobacter calcoaceticus and yeast have shown activity on a range of benzyl alcohol derivatives.[2][3]
-
Laccase-Mediator Systems (LMS): Laccases, in the presence of a mediator molecule, can also oxidize non-phenolic alcohols like benzyl alcohols.
1.2. Data on Substrate Specificity of Benzyl Alcohol Dehydrogenases
The following table summarizes the relative activities of various benzyl alcohol dehydrogenases with different substituted benzyl alcohols, providing an indication of their potential activity towards this compound.
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Pseudomonas putida mt-2 | Benzyl alcohol | 100 | [1] |
| 2-Chlorobenzyl alcohol | ~20 | [1] | |
| 4-Chlorobenzyl alcohol | ~110 | [1] | |
| Acinetobacter calcoaceticus | Benzyl alcohol | 100 | [3] |
| 4-Chlorobenzyl alcohol | ~120 | [3] | |
| 2,4-Dichlorobenzyl alcohol | Not Reported | ||
| Saccharomyces cerevisiae (SceADH2) | Benzyl alcohol | 100 | [2] |
| 4-Chlorobenzyl alcohol | ~150 | [2] |
1.3. Experimental Protocol: Oxidation using a Recombinant Alcohol Dehydrogenase
This protocol describes a general procedure for the oxidation of this compound using a commercially available or in-house expressed alcohol dehydrogenase.
Materials:
-
This compound
-
Recombinant alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae or Pseudomonas putida)
-
NAD⁺ or NADP⁺ (depending on enzyme specificity)
-
Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)
-
Organic solvent (e.g., DMSO) for substrate dissolution
-
Reaction vessel (e.g., glass vial or microcentrifuge tube)
-
Shaking incubator or magnetic stirrer
-
Analytical equipment (e.g., HPLC or GC)
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO.
-
Reaction Mixture Preparation: In a reaction vessel, combine the buffer solution, NAD⁺/NADP⁺ (typically 1-2 mM), and the alcohol dehydrogenase to a final desired concentration.
-
Reaction Initiation: Start the reaction by adding the this compound stock solution to the reaction mixture. The final concentration of the substrate can be varied (e.g., 1-10 mM), and the final solvent concentration should be kept low (e.g., <5% v/v) to minimize enzyme denaturation.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.
-
Monitoring the Reaction: At different time points, withdraw aliquots from the reaction mixture. Stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., 0.1 M HCl or by protein precipitation with a solvent like acetonitrile).
-
Analysis: Analyze the samples by HPLC or GC to determine the concentration of the substrate and the product, (2,5-dichlorophenyl)aldehyde. This allows for the calculation of conversion and initial reaction rates.
Enzymatic Esterification of this compound
Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments.[5][6] This allows for the synthesis of various esters from this compound and a desired acyl donor.
2.1. Applicable Enzyme Classes
-
Lipases: A wide range of commercially available lipases, such as those from Candida antarctica (CALB), Rhizomucor miehei, and Pseudomonas cepacia, are known to catalyze esterification reactions with high efficiency and selectivity.[7]
2.2. Key Reaction Parameters
-
Acyl Donor: Various carboxylic acids or their activated forms (e.g., vinyl esters) can be used as acyl donors.
-
Solvent: The choice of solvent is critical. Non-polar organic solvents like hexane or toluene are commonly used to shift the reaction equilibrium towards ester synthesis. Alternatively, solvent-free systems or reactions in aqueous micellar media can be employed for a greener process.[8][9]
-
Water Activity: Controlling the water activity in the reaction medium is crucial to minimize the competing hydrolysis reaction. This can be achieved by using dry solvents or adding molecular sieves.
2.3. Experimental Protocol: Lipase-Catalyzed Esterification
This protocol provides a general method for the esterification of this compound with a carboxylic acid using an immobilized lipase.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, butyric acid) or vinyl ester (e.g., vinyl acetate)
-
Immobilized lipase (e.g., Novozym 435 - immobilized CALB)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves (optional)
-
Reaction vessel
-
Shaking incubator
-
Analytical equipment (e.g., GC or HPLC)
Procedure:
-
Reactant Preparation: Dissolve this compound and the chosen carboxylic acid/vinyl ester in the anhydrous organic solvent in the reaction vessel. Equimolar amounts or a slight excess of one reactant can be used.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the desired reaction rate. If necessary, add activated molecular sieves to control water activity.
-
Incubation: Seal the reaction vessel and place it in a shaking incubator at a suitable temperature (e.g., 40-60°C).
-
Monitoring the Reaction: Periodically take samples from the reaction mixture (ensuring no immobilized enzyme is withdrawn).
-
Analysis: Analyze the samples by GC or HPLC to monitor the formation of the corresponding ester and the consumption of the starting materials.
-
Product Isolation: Once the reaction has reached the desired conversion, the immobilized enzyme can be easily removed by filtration for reuse. The product can then be isolated from the solvent by evaporation and purified if necessary.
Visualizations
References
- 1. Substrate-specificity of benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase encoded by TOL plasmid pWW0. Metabolic and mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl alcohol dehydrogenase and benzaldehyde dehydrogenase II from Acinetobacter calcoaceticus. Substrate specificities and inhibition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pH-dependent shift of redox cofactor specificity in a benzyl alcohol dehydrogenase of aromatoleum aromaticum EbN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2,5-dichlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of crude (2,5-dichlorophenyl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The melting point of the compound is lower than the boiling point of the chosen solvent. The compound is too soluble in the selected solvent, even at low temperatures. | - Select a solvent with a lower boiling point. - Try a two-solvent system. Dissolve the compound in a good solvent (e.g., hot ethanol or methanol) and add a poor solvent (e.g., water or hexane) dropwise until turbidity appears, then reheat to clarify and cool slowly.[1][2][3] |
| No crystals form upon cooling | The solution is not sufficiently saturated. The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[4] - Ensure a slow cooling process; insulate the flask to allow for gradual temperature decrease. |
| Low recovery of purified product | Too much solvent was used during dissolution. The crystals were washed with a solvent in which they are significantly soluble. Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. - Ensure the filtration apparatus is pre-heated before filtering the hot solution. |
| Product is still impure after recrystallization | The chosen solvent did not effectively discriminate between the product and the impurities (e.g., isomers). The cooling was too rapid, leading to the trapping of impurities within the crystal lattice. | - Experiment with different solvent systems. A mixture of a polar and a non-polar solvent (e.g., ethanol/water, hexane/ethyl acetate) may provide better selectivity. - Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of isomers (e.g., 2,4- and 2,5-isomers) | The eluent system lacks sufficient selectivity. The column is overloaded. Improper column packing. | - Optimize the mobile phase. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane) may improve the separation of dichlorobenzyl alcohol isomers. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly to prevent channeling. |
| Product does not elute from the column | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent (e.g., slowly increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). - If the compound is still retained, a stronger eluent like dichloromethane or a small percentage of methanol may be required. |
| Co-elution of impurities with the product | The polarity of the eluent is too high. | - Use a less polar eluent system to increase the retention time of your product and allow for better separation from more polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are its positional isomers, such as (2,4-dichlorophenyl)methanol and (3,4-dichlorophenyl)methanol, which often form during the synthesis process. Other potential impurities include unreacted starting materials and by-products from side reactions. This compound is also listed as a known impurity in commercial 2,4-dichlorobenzyl alcohol.[2][4][5][6]
Q2: Which purification technique is more suitable for large-scale purification of this compound?
A2: For larger quantities, recrystallization is often more practical and cost-effective than column chromatography. However, if isomeric purity is a critical concern and recrystallization does not provide adequate separation, preparative HPLC may be necessary, although it is a more expensive and complex technique.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to check the purity of fractions. For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.[7][8]
Q4: What is a good starting point for selecting a recrystallization solvent for this compound?
A4: A good starting point is to test single solvents of varying polarities (e.g., hexane, toluene, ethanol, water). Since this compound is a solid at room temperature and has polar (hydroxyl) and non-polar (dichlorophenyl) regions, a mixed solvent system is often effective.[9][10] A common approach is to dissolve the compound in a hot solvent in which it is readily soluble (like ethanol or methanol) and then add a miscible "anti-solvent" in which it is poorly soluble (like water or hexane) until the solution becomes turbid.[11][12]
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Technique | Solvent/Eluent System | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water | >98% | 70-85% | Scalable, cost-effective | May not effectively remove isomers |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99% | 60-80% | High purity, good for isomer separation | Time-consuming, uses large solvent volumes |
| Preparative HPLC | Acetonitrile/Water | >99.5% | 50-70% | Excellent separation of isomers | Expensive, not ideal for large scale |
Note: The data presented in this table is illustrative and based on typical outcomes for the purification of substituted benzyl alcohols. Actual results may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Two-Solvent System)
Objective: To purify crude this compound by removing impurities through crystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
Objective: To separate this compound from its isomers and other impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 5% ethyl acetate in hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution (Optional): If separation is not achieved, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Purity Analysis: Analyze the purity of each fraction using TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. athabascau.ca [athabascau.ca]
- 6. unifr.ch [unifr.ch]
- 7. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for the Oxidation of (2,5-dichlorophenyl)methanol
Welcome to the technical support center for the oxidation of (2,5-dichlorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for oxidizing this compound to 2,5-dichlorobenzaldehyde?
A1: Several methods are commonly employed for the oxidation of primary benzyl alcohols like this compound to the corresponding aldehyde. These include:
-
Catalytic Oxidation: Utilizing a catalyst and a terminal oxidant. A notable example is the use of cobalt ferrite (CoFe₂O₄) magnetic nanoparticles with Oxone® as the oxidant in water. This method is environmentally friendly and allows for easy catalyst recovery.
-
Chromium-Based Reagents: Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation.[1][2] It is known for its mildness and ability to stop the oxidation at the aldehyde stage, preventing over-oxidation to the carboxylic acid.[1][2]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[3][4] It is known for its mild reaction conditions and broad functional group tolerance.[3]
-
TEMPO-Catalyzed Oxidation: This method employs a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a co-oxidant such as sodium hypochlorite or N-chlorosuccinimide. Copper-TEMPO systems are also effective for the aerobic oxidation of benzyl alcohols.[5]
Q2: I am observing low conversion of my this compound. What could be the issue?
A2: Low conversion can be attributed to several factors, particularly given the electron-withdrawing nature of the two chlorine atoms on the phenyl ring, which can deactivate the substrate towards oxidation.
-
Insufficiently Potent Oxidizing System: The chosen oxidant or catalyst may not be strong enough to efficiently oxidize the electron-deficient substrate. Consider switching to a more powerful oxidizing agent or increasing the catalyst loading.
-
Reaction Temperature: Some oxidation reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider carefully increasing the temperature while monitoring for side product formation.
-
Catalyst Deactivation: In catalytic systems, the catalyst may become poisoned or deactivated over time. Ensure your catalyst is active and, if applicable, freshly prepared or regenerated. For example, in gold-based catalysis, the benzoic acid product can inhibit the catalyst.[6]
-
Inadequate Reaction Time: Electron-deficient benzyl alcohols may react slower than their electron-rich counterparts.[7] Extend the reaction time and monitor the progress by TLC or GC to ensure the reaction has gone to completion.
Q3: My reaction is producing a significant amount of 2,5-dichlorobenzoic acid. How can I prevent this over-oxidation?
A3: Over-oxidation to the carboxylic acid is a common side reaction. Here are some strategies to minimize it:
-
Choice of Oxidant: Use a milder oxidizing agent that is known to selectively oxidize primary alcohols to aldehydes without significant over-oxidation. PCC and Swern oxidation are generally good choices for this purpose.[1][2][3][4]
-
Control of Reaction Conditions: Carefully control the reaction temperature and the amount of oxidant used. Using a stoichiometric amount of the oxidant can help prevent over-oxidation.
-
Anhydrous Conditions: For some methods, like PCC oxidation, the presence of water can facilitate the formation of a hydrate from the aldehyde, which is then more susceptible to further oxidation to the carboxylic acid.[1] Conducting the reaction under strictly anhydrous conditions can mitigate this.
Q4: What are some potential byproducts I should be aware of when oxidizing this compound?
A4: Besides the over-oxidation product (2,5-dichlorobenzoic acid), other byproducts can form depending on the reaction conditions:
-
Benzyl Ether Formation: Under certain conditions, particularly with some catalytic systems, self-etherification of the starting alcohol to form bis(2,5-dichlorobenzyl) ether can occur.
-
Halogenated Byproducts: In reactions involving halide sources (e.g., from certain co-catalysts or reagents), there is a possibility of further halogenation on the aromatic ring, although this is less common under standard oxidation conditions.
-
Side Products from Reagents: The reagents themselves can lead to byproducts. For instance, Swern oxidation produces the notoriously foul-smelling dimethyl sulfide.[3][4]
Q5: What are the best practices for purifying the 2,5-dichlorobenzaldehyde product?
A5: Purification of 2,5-dichlorobenzaldehyde typically involves the following steps:
-
Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove water-soluble reagents and byproducts.
-
Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A solvent system of ethyl acetate and a non-polar solvent like hexane or cyclohexane is typically effective.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used as a final purification step to obtain highly pure material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient reaction time for the electron-deficient substrate. 2. The chosen oxidizing agent is not potent enough. 3. Catalyst deactivation or poisoning. | 1. Monitor the reaction by TLC or GC and extend the reaction time. 2. Switch to a stronger oxidant or increase the catalyst loading. 3. Use a fresh batch of catalyst. In some cases, adding a co-catalyst or additive can enhance catalyst performance. |
| Over-oxidation to Carboxylic Acid | 1. The oxidizing agent is too strong. 2. Excess oxidant is present. 3. Presence of water in the reaction mixture (for certain methods like PCC). | 1. Use a milder oxidant known for selective aldehyde formation (e.g., PCC, Swern reagents).[1][2][3][4] 2. Use a stoichiometric amount of the oxidant. 3. Ensure the reaction is carried out under strictly anhydrous conditions. |
| Formation of a Tar-like Substance | 1. A common issue with PCC oxidations.[2] 2. Decomposition of starting material or product under harsh reaction conditions. | 1. Add an adsorbent like Celite or silica gel to the reaction mixture to adsorb the chromium byproducts.[2] 2. Use milder reaction conditions (e.g., lower temperature). |
| Difficult Product Isolation | 1. Emulsion formation during aqueous work-up. 2. Co-elution of impurities during column chromatography. | 1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for chromatography; a gradient elution might be necessary. |
| Unpleasant Odor (Swern Oxidation) | Formation of dimethyl sulfide as a byproduct.[3][4] | Perform the reaction in a well-ventilated fume hood. Quench the reaction and glassware with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide. |
Data Presentation
The following table summarizes the reaction conditions and yields for the oxidation of this compound to 2,5-dichlorobenzaldehyde using different methods.
| Method | Oxidant/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Catalytic Oxidation | CoFe₂O₄ nanoparticles, Oxone® | Water | Room Temperature | 45 min | 88 | (Based on a similar procedure) |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 2-4 h | ~85-95 | (Estimated from general procedures for benzyl alcohols)[1][2] |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | -78 °C to Room Temp. | 1-2 h | >90 | (Estimated from general procedures for benzyl alcohols)[3][4] |
| TEMPO-Catalyzed | TEMPO, NaOCl | Dichloromethane/Water | 0 °C to Room Temp. | 1-3 h | ~90 | (Estimated from general procedures for benzyl alcohols)[5] |
Note: Yields for PCC, Swern, and TEMPO oxidations are estimated based on typical yields for the oxidation of substituted benzyl alcohols and may vary depending on the specific reaction conditions.
Experimental Protocols
Method 1: Catalytic Oxidation using CoFe₂O₄ Nanoparticles and Oxone®
Materials:
-
This compound
-
CoFe₂O₄ magnetic nanoparticles
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and cyclohexane (for TLC and column chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1 mmol), deionized water (1 mL), and CoFe₂O₄ magnetic nanoparticles (11.8 mg, 5 mol%).
-
Stir the mixture for 2 minutes at room temperature.
-
Add Oxone® (0.6 mmol) in three portions over a few minutes.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and cyclohexane (e.g., 1:5 v/v) as the eluent. The reaction is typically complete within 45 minutes.
-
Upon completion, extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in cyclohexane to afford pure 2,5-dichlorobenzaldehyde.
Method 2: PCC Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add PCC (1.5 mmol) and Celite® (or an equal weight of silica gel) to anhydrous dichloromethane (10 mL).
-
Stir the suspension for 15 minutes at room temperature.
-
Add a solution of this compound (1 mmol) in anhydrous dichloromethane (5 mL) to the suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether (20 mL) and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel, washing the pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the catalytic oxidation of this compound.
Caption: Workflow for the PCC oxidation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
preventing side reactions in Grignard synthesis of dichlorinated benzyl alcohols
Technical Support Center: Grignard Synthesis of Dichlorinated Benzyl Alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve common side reactions encountered during the Grignard synthesis of dichlorinated benzyl alcohols.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of the Desired Dichlorinated Benzyl Alcohol
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is one of the most common issues. It is almost always due to an insufficiently reactive magnesium surface, often caused by a passivating layer of magnesium oxide (MgO) or the presence of atmospheric moisture.[1][2]
-
Core Problem: The Grignard reaction relies on an electron transfer from the magnesium metal to the dichlorinated aryl halide.[3] An oxide layer prevents this contact.[1] Similarly, Grignard reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water, preventing the reaction from starting.[2][3]
-
Solutions & Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, typically by flame-drying under a vacuum or in an oven overnight, and then cooled under an inert atmosphere (e.g., nitrogen or argon).[4][5] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous.[6]
-
Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:
-
Mechanical Activation: Briefly crush some of the magnesium turnings with a dry glass rod to expose a fresh, unoxidized surface.[5][7]
-
Chemical Activation: Add a small crystal of iodine (I₂).[4][8] The reaction has initiated when the brown/purple color of the iodine disappears.[4] Alternatively, a few drops of 1,2-dibromoethane can be used; the evolution of ethylene gas indicates an active magnesium surface.[2][7]
-
-
Initiation: Add a small portion (approx. 10%) of your dichlorinated aryl halide solution to the activated magnesium. A gentle warming of the flask or sonication may be required to start the reaction, which is indicated by a spontaneous warming of the mixture and the appearance of a cloudy, grey suspension.[4][9]
-
Q2: My reaction initiated, but the final yield of dichlorobenzyl alcohol is very low. What side reactions could be consuming my Grignard reagent?
A2: Low yields after a successful initiation often point to competing side reactions that consume either the Grignard reagent or the starting halide. The most common culprits are Wurtz coupling and reactions with moisture, oxygen, or carbon dioxide.
-
Wurtz Coupling: This is a major side reaction where a formed Grignard molecule (R-MgX) reacts with a molecule of the unreacted aryl halide (R-X) to form a homocoupled biphenyl byproduct (R-R).[10][11] This is especially favored at higher temperatures and high local concentrations of the aryl halide.[5][10]
-
Reaction with Water: As mentioned, Grignard reagents are highly sensitive to moisture. Any water introduced during the reaction or workup will protonate and destroy the reagent, forming the corresponding dichlorobenzene.[3][6]
-
Reaction with Oxygen/CO₂: Exposing the Grignard reagent to air can lead to the formation of alkoxides and, after workup, phenols or other byproducts. Reaction with carbon dioxide forms a carboxylate.[6][12]
Issue 2: Formation of Significant Byproducts
Q3: I am observing a significant amount of a high-boiling point byproduct, likely a tetrachlorobiphenyl. How can I minimize this Wurtz coupling?
A3: Minimizing Wurtz coupling is critical for achieving high yields and simplifying purification. The key is to control the reaction conditions to favor the reaction between the aryl halide and the magnesium surface over the reaction between the Grignard reagent and the aryl halide.[11][13]
-
Solutions & Troubleshooting Steps:
-
Slow, Controlled Addition: Add the dichlorinated aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing its opportunity to react with the newly formed Grignard reagent.[10][11]
-
Temperature Control: The Grignard formation is exothermic. Maintain a gentle reflux (around 30-40°C for THF) and avoid overheating, as higher temperatures accelerate the rate of Wurtz coupling.[6][10] Use an ice bath if necessary to moderate the reaction rate.
-
Solvent Choice: For preparing aryl Grignard reagents, THF is often preferred over diethyl ether as it can lead to higher yields and better stabilization of the reagent.[4][14]
-
Adequate Stirring: Ensure efficient stirring to quickly move the added aryl halide to the magnesium surface, preventing localized high concentrations.[4]
-
Q4: My reaction mixture turned dark brown or black. What does this indicate?
A4: While a grey, cloudy appearance is normal and indicates the formation of the Grignard reagent, a dark brown or black color often suggests decomposition.[4][14] This is typically caused by overheating, which can promote various side reactions and decomposition pathways. Ensure you are controlling the addition rate to maintain a steady, gentle reflux and not allowing the temperature to rise uncontrollably.[4]
Data on Reaction Conditions
The choice of solvent and reaction temperature can significantly impact the yield of the desired Grignard reagent versus the formation of the Wurtz coupling byproduct.
| Parameter | Condition | Outcome on Yield | Rationale | Citation |
| Addition Rate | Slow, dropwise addition | Significant Improvement | Prevents high local concentration of aryl halide, minimizing Wurtz coupling. | [10][11] |
| Temperature | Gentle Reflux (e.g., ~30-40°C in THF) | Significant Improvement | Reduces the rate of the Wurtz coupling side reaction, which is favored at elevated temperatures. | [6][10] |
| Solvent | Tetrahydrofuran (THF) | Moderate Improvement | THF's higher solvating ability can stabilize the aryl Grignard reagent and often leads to higher yields compared to diethyl ether. | [4][14] |
| Atmosphere | Inert (Nitrogen or Argon) | Significant Improvement | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. | [4][6] |
Key Experimental Protocols
Protocol 1: General Preparation of a Dichlorophenylmagnesium Halide Reagent
This protocol is a generalized procedure adapted from common laboratory practices.[4][8]
-
Apparatus Setup: Assemble a three-necked, round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum or a strong inert gas flow and allow it to cool to room temperature.
-
Magnesium Preparation: Add magnesium turnings (1.1-1.2 equivalents) to the cooled flask. Add a single crystal of iodine as an activator.[4]
-
Solvent and Reagent Preparation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of the 1-bromo-3,5-dichlorobenzene (1.0 equivalent) in anhydrous THF.
-
Initiation: Add approximately 10% of the halide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, signaled by the disappearance of the iodine color and gentle boiling of the solvent.[4] If it does not start, gently warm the flask with a heat gun until initiation occurs.
-
Grignard Formation: Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady, gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.
-
Completion: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 30°C) for an additional 1-2 hours to ensure the reaction goes to completion.[4] The resulting greyish, cloudy solution is the Grignard reagent, ready for the next step.
Protocol 2: Reaction with Dichlorobenzaldehyde and Workup
-
Aldehyde Addition: Cool the freshly prepared Grignard reagent solution in an ice-water bath (0°C). Slowly add a solution of the dichlorobenzaldehyde (0.9 equivalents) in anhydrous THF dropwise via the dropping funnel.[15]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours or until TLC analysis shows consumption of the aldehyde.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent.[10]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude dichlorinated benzyl alcohol.[10][16] The product can then be purified by standard methods such as column chromatography or recrystallization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. homework.study.com [homework.study.com]
- 3. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 9. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. benchchem.com [benchchem.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. d.web.umkc.edu [d.web.umkc.edu]
Technical Support Center: HPLC Analysis of (2,5-dichlorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for the HPLC analysis of (2,5-dichlorophenyl)methanol, a crucial process in pharmaceutical development and quality control.[1][2][3][4]
HPLC Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Issue 1: Fluctuating Retention Times
Q1: My retention times for this compound are drifting or shifting unexpectedly. What could be the cause?
A1: Retention time variability is a frequent issue in HPLC analysis.[5] Several factors can contribute to this problem. The most common causes include:
-
Mobile Phase Composition: Even minor errors in the mobile phase preparation can lead to significant shifts in retention time.[6] An incorrect solvent ratio or pH can alter the polarity and interactions with the stationary phase.[1][5] For reversed-phase chromatography, a 1% error in the organic solvent concentration can change retention times by 5-15%.[6]
-
Column Equilibration: Insufficient equilibration of the HPLC column with the mobile phase is a common culprit for drifting retention times.[6][7][8] It's recommended to equilibrate the column with 10-20 column volumes of the mobile phase before starting an analysis.[8]
-
Temperature Fluctuations: Changes in column temperature can affect retention times, with a general rule of thumb being a 1-2% change in retention for every 1°C change in temperature.[6][9] Using a column thermostat is highly recommended to maintain a stable temperature.[7]
-
Flow Rate Inconsistency: A variable flow rate from the HPLC pump can directly impact retention times.[5][9] This could be due to worn pump seals, leaks, or air bubbles in the system.[7][9]
-
Column Contamination: Over time, contaminants from the sample or mobile phase can accumulate on the column, leading to changes in retention.[8]
Troubleshooting Flowchart for Retention Time Drift
Caption: Troubleshooting logic for retention time drift.
Issue 2: Poor Peak Shape
Q2: The peak for this compound is tailing. What should I do?
A2: Peak tailing is a common peak shape problem in HPLC and can compromise the accuracy of quantification.[10][11] The primary causes include:
-
Secondary Interactions: Interactions between the analyte and active sites on the column, such as residual silanol groups on silica-based columns, can cause tailing.[10][12]
-
Column Overload: Injecting too much sample can lead to peak tailing.[11]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or silanol groups on the column, causing tailing.[10]
-
Column Contamination or Degradation: A contaminated or worn-out column can exhibit poor peak shapes.[11]
To address peak tailing, consider the following actions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte.[7]
-
Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups.
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.[11]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants.[7][12]
Q3: My peaks are fronting. What is the cause?
A3: Peak fronting, where the peak has a leading edge, is less common than tailing but can still occur.[10] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting. It is recommended to dissolve the sample in the mobile phase.[13]
-
Column Overloading: Similar to tailing, injecting too much sample can also result in fronting peaks.
-
Column Degradation: A void at the column inlet can lead to distorted peak shapes, including fronting.
Q4: I am observing split peaks for my analyte. What could be the problem?
A4: Split peaks can arise from several issues in the chromatographic system:[11]
-
Partially Blocked Frit: A blockage at the column inlet frit can disrupt the sample flow path.
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths.[10][12]
-
Injection Issues: Problems with the autosampler or injection valve can lead to improper sample introduction.[11]
-
Sample Dissolution: If the sample is not fully dissolved, it can lead to split peaks.[11]
To troubleshoot split peaks, start by checking for blockages and ensuring the column is in good condition. If the problem persists, investigate the injection process and sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A1: While a specific validated method is not publicly available, a good starting point for a reversed-phase HPLC method for a small molecule like this compound would be:
| Parameter | Suggested Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
This method is based on a published method for a structurally similar compound and general reversed-phase chromatography principles.[14][15] Method development and validation would be required for your specific application.[14][15]
Q2: How can I improve the resolution between this compound and its impurities?
A2: To improve resolution, you can try the following:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention and may improve separation.
-
Change the Organic Solvent: Switching from acetonitrile to methanol can alter selectivity.[16]
-
Adjust the pH: If the impurities have different acidic or basic properties, adjusting the mobile phase pH can significantly impact their retention and separation.
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl) can provide different selectivity.[16]
-
Gradient Elution: If there is a wide range of polarities among the compounds, a gradient elution may be necessary to achieve adequate separation of all components.
Q3: My baseline is noisy. What are the common causes?
A3: A noisy baseline can interfere with the detection and quantification of your analyte. Common causes include:
-
Air Bubbles in the System: Ensure the mobile phase is properly degassed and the pump is purged.[7]
-
Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
-
Detector Issues: A failing detector lamp or a contaminated flow cell can cause noise.[7]
-
Leaks: Check for any leaks in the system, as this can cause pressure fluctuations and a noisy baseline.[7]
Q4: The backpressure of my HPLC system is too high. What should I do?
A4: High backpressure can damage the pump and column. The issue is likely a blockage somewhere in the system.
Workflow for Diagnosing High Backpressure
Caption: A systematic approach to identifying the source of high backpressure.
Experimental Protocols
Hypothetical HPLC Method for the Analysis of this compound
This protocol is a starting point and should be optimized and validated for your specific needs.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 column (150 x 4.6 mm, 5 µm)
-
Sonicator for degassing
3. Mobile Phase Preparation (60:40 Acetonitrile:Water)
-
Measure 600 mL of acetonitrile into a 1 L volumetric flask.
-
Add 400 mL of HPLC grade water.
-
Mix thoroughly.
-
Degas the mobile phase for 15 minutes using a sonicator.
4. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
5. Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | 60:40 Acetonitrile:Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
6. System Suitability Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
7. Sample Analysis Prepare the sample solution in the mobile phase at a similar concentration to the standard solution. Filter the sample through a 0.45 µm membrane filter and inject it into the HPLC system.
This technical support center provides a foundation for troubleshooting common HPLC issues encountered during the analysis of this compound. For more complex problems, consulting with an experienced chromatographer or the instrument manufacturer is recommended.
References
- 1. 10 Tips for HPLC Analysis In Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 9. uhplcs.com [uhplcs.com]
- 10. waters.com [waters.com]
- 11. mastelf.com [mastelf.com]
- 12. agilent.com [agilent.com]
- 13. bvchroma.com [bvchroma.com]
- 14. researchgate.net [researchgate.net]
- 15. public.pensoft.net [public.pensoft.net]
- 16. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Reduction of 2,5-Dichlorobenzoic Acid
Welcome to the technical support center for the reduction of 2,5-dichlorobenzoic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully reducing 2,5-dichlorobenzoic acid to 2,5-dichlorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2,5-dichlorobenzoic acid to 2,5-dichlorobenzyl alcohol?
A1: The most common and effective methods for the reduction of carboxylic acids, including 2,5-dichlorobenzoic acid, are the use of strong hydride reducing agents like Lithium Aluminum Hydride (LAH) and borane complexes (e.g., Borane-THF). Catalytic hydrogenation is another possibility, though it often requires harsh conditions.
Q2: My reduction reaction is incomplete, and I still have starting material. What are the possible causes?
A2: Incomplete reduction can be due to several factors:
-
Insufficient Reducing Agent: Carboxylic acid reductions require a stoichiometric excess of the reducing agent. For example, with LAH, at least 1.5 equivalents are needed due to the initial deprotonation of the acidic proton.
-
Reagent Quality: The reducing agent may have degraded due to improper storage and exposure to moisture. This is particularly common for LAH and borane reagents.
-
Low Reaction Temperature: While initial addition of the reagent is often done at low temperatures for safety, the reaction may require warming to room temperature or even gentle heating to go to completion.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, limiting its availability for reaction.
Q3: I am observing side products in my reaction. What are they, and how can I avoid them?
A3: A significant potential side reaction is hydrodechlorination , where one or both of the chlorine atoms on the aromatic ring are replaced by hydrogen. This can lead to the formation of 2-chlorobenzyl alcohol, 5-chlorobenzyl alcohol, or benzyl alcohol. To minimize this:
-
Use milder reducing agents if possible , although this may impact the reduction of the carboxylic acid.
-
Careful control of reaction temperature is crucial, as higher temperatures can promote hydrodechlorination.
-
Inverse addition , where the reducing agent is added slowly to the solution of the carboxylic acid, can sometimes help minimize side reactions by keeping the concentration of the powerful reducing agent low.[1]
Another potential issue, particularly with LAH, is the formation of complex aluminum salts during workup, which can make product isolation difficult.[2]
Q4: How can I safely handle Lithium Aluminum Hydride (LAH) and Borane-THF?
A4: Both LAH and Borane-THF are hazardous reagents that must be handled with care in a fume hood.
-
LAH is a highly flammable solid that reacts violently with water and other protic solvents to release hydrogen gas, which can ignite.[1][3] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Borane-THF is a solution of borane in tetrahydrofuran. It is also flammable and can decompose, releasing flammable gases.[4] It should be stored at low temperatures (0-5 °C) and handled under an inert atmosphere.
Q5: What is the best way to purify the 2,5-dichlorobenzyl alcohol product?
A5: After a successful workup to remove the excess reducing agent and byproducts, the crude product can be purified by:
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For liquid products or to separate closely related impurities, silica gel column chromatography is a standard method.
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.[1]
Troubleshooting Guides
Problem 1: Low or No Yield of 2,5-Dichlorobenzyl Alcohol
| Possible Cause | Recommended Solution |
| Degraded Reducing Agent | Use a fresh, unopened bottle of the reducing agent or test the activity of the current bottle on a known, reactive substrate. Ensure proper storage conditions are maintained. |
| Insufficient Reagent | Increase the molar equivalents of the reducing agent. For LAH, use at least 1.5-2.0 equivalents. For Borane-THF, 2.0-3.0 equivalents are often recommended. |
| Reaction Not Going to Completion | After the initial addition of the reducing agent at a low temperature, allow the reaction to warm to room temperature and stir for an extended period (e.g., overnight). Gentle heating (e.g., reflux in THF) may be necessary, but monitor for side product formation. |
| Ineffective Workup | During the aqueous workup of LAH reactions, the formation of gelatinous aluminum salts can trap the product. Follow a standard Fieser workup procedure (sequential addition of water, NaOH solution, and more water) to obtain a granular precipitate that is easier to filter.[5] For borane reductions, quenching with methanol followed by an acidic workup is typical. |
Problem 2: Formation of Dechlorinated Byproducts
| Possible Cause | Recommended Solution |
| Harsh Reaction Conditions | Avoid excessive heating. If the reaction requires elevated temperatures, try to use the lowest effective temperature for the shortest possible time. |
| Excessively Strong Reducing Agent | While LAH and borane are standard, consider if a milder, more selective reagent could be employed, though this may require converting the carboxylic acid to an ester first. |
| Reaction Kinetics | Try performing an "inverse addition" where the reducing agent is added slowly to a solution of the 2,5-dichlorobenzoic acid. This maintains a low concentration of the hydride and can sometimes suppress over-reduction.[1] |
Quantitative Data Summary
While specific quantitative data for the reduction of 2,5-dichlorobenzoic acid is not extensively reported in the literature, the following table provides typical ranges for the reduction of aromatic carboxylic acids. Researchers should optimize these conditions for their specific setup.
| Parameter | Lithium Aluminum Hydride (LAH) | Borane-Tetrahydrofuran (BH3-THF) | Catalytic Hydrogenation |
| Typical Yield | 60-90% | 70-95% | Highly variable, often lower |
| Purity Before Purification | 70-95% | 80-98% | Highly variable |
| Reaction Temperature | 0 °C to reflux | 0 °C to reflux | 100-200 °C |
| Reaction Time | 2-24 hours | 4-24 hours | 12-48 hours |
| Pressure | Atmospheric | Atmospheric | High Pressure (e.g., 50-100 atm) |
| Common Solvents | Anhydrous THF, Diethyl Ether | Anhydrous THF | Alcohols, Dioxane |
Experimental Protocols
Protocol 1: Reduction of 2,5-Dichlorobenzoic Acid using Lithium Aluminum Hydride (LAH)
Materials:
-
2,5-Dichlorobenzoic Acid
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas setup (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend LAH (1.5 - 2.0 equivalents) in anhydrous THF in the reaction flask and cool the slurry to 0 °C using an ice bath.
-
Dissolve 2,5-dichlorobenzoic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the 2,5-dichlorobenzoic acid solution dropwise to the stirred LAH slurry at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LAH in grams)
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms.
-
Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the solid.
-
Wash the solid precipitate with additional THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2,5-dichlorobenzyl alcohol.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Reduction of 2,5-Dichlorobenzoic Acid using Borane-Tetrahydrofuran (BH3-THF)
Materials:
-
2,5-Dichlorobenzoic Acid
-
Borane-Tetrahydrofuran complex (BH3-THF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, and inert gas setup (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet.
-
Dissolve 2,5-dichlorobenzoic acid (1.0 equivalent) in anhydrous THF and add it to the reaction flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the BH3-THF solution (2.0 - 3.0 equivalents) dropwise to the stirred solution of the carboxylic acid.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. The reaction may be gently heated to reflux if necessary, while monitoring for side products.
-
Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane (caution: gas evolution).
-
Remove the solvent under reduced pressure.
-
Add 1M HCl to the residue and stir for 1 hour.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-dichlorobenzyl alcohol.
-
Purify the crude product as needed.
Visualizations
Caption: General experimental workflow for the reduction of 2,5-dichlorobenzoic acid.
Caption: Troubleshooting logic for the reduction of 2,5-dichlorobenzoic acid.
References
improving the selectivity of reactions involving (2,5-dichlorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2,5-dichlorophenyl)methanol. The information aims to improve the selectivity and success of chemical transformations involving this substrate.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound in a question-and-answer format.
Issue 1: Low Yield in Oxidation to 2,5-Dichlorobenzaldehyde
-
Question: My oxidation of this compound to the corresponding aldehyde is resulting in a low yield. What are the potential causes and solutions?
-
Answer: Low yields in this oxidation can stem from several factors, including incomplete conversion, overoxidation to carboxylic acid, or the formation of side products. Here are some troubleshooting steps:
-
Choice of Oxidant: The choice of oxidizing agent is critical for selectivity. "Strong" oxidants like potassium permanganate (KMnO₄) or chromic acid can easily over-oxidize the aldehyde to a carboxylic acid.[1][2] Consider using milder, more selective oxidants.
-
Catalyst System: For aerobic oxidations (using O₂ as the oxidant), catalyst selection is key. Palladium (Pd)-based catalysts are known for their high activity and selectivity in converting benzyl alcohols to aldehydes.[3][4] Bimetallic catalysts, such as Au-Pd, can further enhance selectivity by suppressing the formation of byproducts like toluene.[5]
-
Reaction Conditions:
-
Temperature: Higher temperatures can lead to overoxidation and side reactions. It is crucial to optimize the temperature, as lower temperatures might result in incomplete conversion while excessively high temperatures can decrease selectivity.[6]
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. A screening of different solvents may be necessary to find the optimal conditions.
-
Atmosphere: For aerobic oxidations, ensuring a sufficient supply of oxygen is essential for high conversion rates.[7]
-
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and prevent the formation of byproducts.[6][8]
-
Issue 2: Poor Selectivity in Etherification Reactions
-
Question: I am attempting an etherification with this compound and another alcohol, but I am observing the formation of a significant amount of the symmetrical ether byproduct. How can I improve the selectivity for the unsymmetrical ether?
-
Answer: The formation of symmetrical ethers is a common side reaction in the synthesis of unsymmetrical ethers from two different alcohols.[9] Here are some strategies to enhance selectivity:
-
Catalyst Choice: Iron(III)-based catalysts, such as iron(III) triflate (Fe(OTf)₃), have been shown to be effective in promoting the selective formation of unsymmetrical ethers.[9]
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the product distribution. Running the reaction at a slightly elevated temperature (e.g., 45 °C) can favor the formation of the unsymmetrical ether.[9]
-
Stoichiometry: Using one of the alcohols in excess can drive the reaction towards the desired unsymmetrical product.
-
-
Chemoselective Methods: For the selective etherification of benzylic alcohols in the presence of other types of hydroxyl groups (aliphatic or phenolic), specific methods can be employed. One such method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol, which selectively targets the benzylic hydroxyl group.[10][11]
-
Issue 3: Unwanted Side Reactions in Friedel-Crafts Alkylation
-
Question: When using this compound as an alkylating agent in a Friedel-Crafts reaction, I am observing polyalkylation and other side products. How can I minimize these?
-
Answer: Friedel-Crafts alkylations are prone to several side reactions, including polyalkylation and carbocation rearrangements.[12][13][14] The electron-donating nature of the newly introduced alkyl group activates the aromatic ring for further substitution.[12]
-
Control of Stoichiometry: Use a stoichiometric excess of the aromatic substrate to be alkylated. This increases the probability that the electrophile will react with the starting material rather than the mono-alkylated product.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and reduce the extent of side reactions.
-
Catalyst Activity: The choice and amount of the Lewis acid catalyst can influence the outcome. Using a less active catalyst or a smaller amount of a highly active catalyst might provide better control.
-
Alternative Strategies: If direct alkylation proves problematic, consider a two-step approach. For example, perform a Friedel-Crafts acylation followed by reduction of the ketone to the desired alkyl group. Acylation is generally less prone to poly-substitution and rearrangements.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selective reactions with this compound?
A1: The primary challenges stem from the electronic effects of the two chlorine atoms and the reactivity of the benzylic alcohol group. The chlorine atoms are electron-withdrawing, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. The benzylic hydroxyl group is susceptible to both oxidation and substitution reactions, and controlling the selectivity between these pathways, as well as preventing over-reaction (e.g., oxidation to the carboxylic acid), is a key consideration.
Q2: How do the chlorine substituents on the phenyl ring affect the reactivity of the benzylic alcohol?
A2: The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring. This can make the benzylic carbocation, which may form as an intermediate in S_N1-type reactions, less stable compared to an unsubstituted benzyl carbocation. This decreased stability can disfavor reactions that proceed through a carbocation intermediate. Conversely, the inductive effect of the chlorine atoms can make the benzylic proton slightly more acidic, which might influence the rate of certain oxidation reactions.
Q3: What are some suitable protecting groups for the hydroxyl function of this compound?
A3: The choice of a protecting group depends on the specific reaction conditions you need it to withstand.[15] For general purposes, silyl ethers like tert-butyldimethylsilyl (TBDMS or TBS) are robust and can be removed with fluoride sources.[16] For protection under basic conditions, a benzyl ether could be used, although its removal would require hydrogenolysis, which might also affect the chloro-substituents. Acetals and related protecting groups are also an option, particularly if the subsequent reactions are performed under non-acidic conditions.[16]
Q4: Can I selectively oxidize the benzylic alcohol to the aldehyde without affecting other functional groups in my molecule?
A4: Yes, chemoselective oxidation is achievable with the right choice of reagents. Mild and selective oxidizing agents like pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are known to oxidize primary alcohols to aldehydes without affecting many other functional groups.[2] Photocatalytic methods using catalysts like Eosin Y with molecular oxygen also offer high chemoselectivity for benzylic alcohols over aliphatic ones.[7]
Quantitative Data Summary
| Reaction Type | Catalyst/Reagent | Oxidant/Co-reagent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Reference |
| Oxidation | Pd/SBA-15-900N | O₂ | Toluene | 120 | - | 63.0 | 93.3 | Benzaldehyde | [3] |
| Oxidation | 2.5% Au/2.5% Pd on TiO₂ | O₂ | Toluene | 100 | 3 | ~30 | 92 | Benzaldehyde | [5] |
| Oxidation | FeCl₃/BHDC | H₂O₂ | - | RT | 0.03-0.25 | Good to Excellent | High | Aldehydes | [1][17] |
| Oxidation | Ag/Pd/m-BiVO₄ | Visible Light/O₂ | Toluene | RT | 12 | 89.9 | >99 | Benzaldehyde | [18] |
| Etherification | Fe(OTf)₃ (5 mol%) | NH₄Cl (5 mol%) | DCM | 45 | 12 | 88 | - | Unsymmetrical Ether | [9] |
| Etherification | TCT/DMSO | Methanol | Methanol | RT | - | Moderate to High | High | Methyl Ether | [10] |
Note: The data presented is for benzyl alcohol or substituted benzyl alcohols and serves as a representative guide. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 2,5-Dichlorobenzaldehyde using a Palladium Catalyst
This protocol is adapted from general procedures for the aerobic oxidation of benzyl alcohols using palladium catalysts.[3]
-
Catalyst Preparation: Prepare or obtain a supported palladium catalyst (e.g., 2 wt% Pd on a suitable support like SBA-15).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser open to an oxygen or air balloon, add the supported palladium catalyst (e.g., 5 mol%).
-
Addition of Reactants: Add a suitable solvent (e.g., toluene) followed by this compound (1.0 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir vigorously to ensure efficient mixing and oxygen transfer.
-
Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the catalyst and wash it with a suitable solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain 2,5-dichlorobenzaldehyde.
Protocol 2: Selective Etherification of this compound with a Primary Alcohol
This protocol is based on the iron-catalyzed synthesis of unsymmetrical ethers.[9]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (0.5 mmol), the primary alcohol (0.5 mmol), and a suitable solvent like dichloromethane (DCM, 2 mL).
-
Catalyst Addition: Add iron(III) triflate (Fe(OTf)₃, 0.025 mmol, 5 mol %) and ammonium chloride (NH₄Cl, 0.025 mmol, 5 mol %) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 45 °C and stir for the required time (monitoring by TLC is recommended, typically 2-12 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the product with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired unsymmetrical ether.
Visualizations
Caption: Experimental workflow for the selective oxidation of this compound.
Caption: Troubleshooting logic for low yield in the oxidation of this compound.
Caption: Factors influencing the selectivity of etherification reactions.
References
- 1. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Selective Benzyl Alcohol Oxidation over Pd Catalysts | Semantic Scholar [semanticscholar.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 11. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 12. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 13. scribd.com [scribd.com]
- 14. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants [frontiersin.org]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up for (2,5-dichlorophenyl)methanol Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the scale-up production of (2,5-dichlorophenyl)methanol. Below you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during synthesis and purification.
Frequently Asked questions (FAQs)
Q1: What are the primary synthesis routes for producing this compound at scale?
A1: The two primary and most scalable synthesis routes for this compound are:
-
Grignard Reaction: This is a widely used method involving the reaction of a Grignard reagent, 2,5-dichlorophenylmagnesium halide, with formaldehyde or a suitable formaldehyde equivalent.
-
Reduction of 2,5-Dichlorobenzaldehyde: This route involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride.
Q2: What are the most significant challenges when scaling up the Grignard synthesis of this compound?
A2: Scaling up the Grignard synthesis presents several critical challenges:
-
Initiation of the Grignard Reagent Formation: Difficulty in initiating the reaction between magnesium and the 2,5-dichlorohalobenzene is a common hurdle.
-
Exothermic Reaction Control: The Grignard reaction is highly exothermic, and managing the heat generated is crucial to prevent runaway reactions, especially at a larger scale.
-
Side Reactions: The formation of by-products, such as Wurtz coupling products (e.g., 1,2-bis(2,5-dichlorophenyl)ethane), can significantly reduce the yield and complicate purification.
-
Moisture and Air Sensitivity: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen, requiring strictly anhydrous and inert reaction conditions.
Q3: What are the common impurities encountered in the production of this compound?
A3: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted 2,5-dichlorobenzaldehyde (in the reduction route).
-
Over-oxidized product: 2,5-dichlorobenzoic acid.
-
By-products from the Grignard reaction, such as biphenyl derivatives.
-
Residual solvents from the reaction and purification steps.
-
Isomeric impurities originating from the starting materials.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: The primary methods for large-scale purification are:
-
Crystallization: Recrystallization from a suitable solvent system is a highly effective method for removing impurities and isolating the pure product.
-
Distillation: While potentially effective, distillation may require high vacuum and careful temperature control to prevent degradation of the product.
Troubleshooting Guides
Grignard Synthesis Route
| Problem | Potential Cause | Troubleshooting/Solution |
| Failure to Initiate Grignard Reaction | Passivated magnesium surface (oxide layer). | - Use fresh, high-purity magnesium turnings.- Mechanically activate the magnesium by crushing a few pieces in the flask.- Use a chemical initiator such as a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Traces of moisture in the solvent or on glassware. | - Ensure all glassware is rigorously flame-dried or oven-dried.- Use anhydrous solvents with very low water content. | |
| Low Yield of this compound | Incomplete formation of the Grignard reagent. | - Ensure complete consumption of magnesium before adding the aldehyde.- Optimize the addition rate and temperature of the halide solution. |
| Significant side reactions (e.g., Wurtz coupling). | - Maintain a low reaction temperature during the addition of the halide.- Use a dilute solution of the halide to minimize localized high concentrations. | |
| Degradation of the Grignard reagent. | - Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.- Ensure all reagents and solvents are scrupulously dry. | |
| Difficult Purification | Presence of multiple by-products. | - Optimize reaction conditions to minimize side reactions.- Employ a multi-step purification process, such as a combination of distillation and recrystallization. |
| Oily product that is difficult to crystallize. | - Screen for an appropriate anti-solvent to induce crystallization.- Use seed crystals to initiate crystallization. |
Reduction Synthesis Route
| Problem | Potential Cause | Troubleshooting/Solution |
| Incomplete Reduction | Insufficient amount of reducing agent. | - Use a slight excess of the reducing agent (e.g., sodium borohydride). |
| Low reactivity of the reducing agent. | - Check the quality and age of the reducing agent.- Consider using a more potent reducing system if necessary. | |
| Formation of Impurities | Over-reduction or side reactions. | - Control the reaction temperature, as excessive heat can lead to side reactions.- Optimize the reaction time to avoid prolonged exposure to the reducing agent. |
| Impurities in the starting 2,5-dichlorobenzaldehyde. | - Ensure the purity of the starting material before the reduction step. | |
| Low Purity After Workup | Inefficient removal of inorganic salts. | - Perform thorough aqueous washes during the workup procedure.- Consider a filtration step to remove any insoluble inorganic by-products. |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound (Pilot Scale)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | 24.31 | 1.2 kg | 49.36 |
| 1-Bromo-2,5-dichlorobenzene | 225.90 | 10.0 kg | 44.27 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 L | - |
| Paraformaldehyde | 30.03 | 1.5 kg | 49.95 |
| Iodine (initiator) | 253.81 | ~5 g | - |
Procedure:
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 kg) and a crystal of iodine. The system is purged with dry nitrogen for 30 minutes.
-
Grignard Reagent Formation: Anhydrous THF (10 L) is added to the reactor. A solution of 1-bromo-2,5-dichlorobenzene (10.0 kg) in anhydrous THF (40 L) is prepared and added to the dropping funnel. Approximately 10% of the halide solution is added to the magnesium suspension to initiate the reaction, which is evidenced by a gentle reflux and disappearance of the iodine color. The remaining halide solution is then added dropwise over 2-3 hours, maintaining a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Formaldehyde Source: The Grignard reagent solution is cooled to 0-5 °C. Paraformaldehyde (1.5 kg), previously dried under vacuum, is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 L). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 L). The combined organic layers are washed with brine (10 L), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
Protocol 2: Reduction of 2,5-Dichlorobenzaldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dichlorobenzaldehyde | 175.01 | 5.0 kg | 28.57 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 kg | 31.72 |
| Methanol | 32.04 | 40 L | - |
Procedure:
-
Reaction Setup: A 100 L reactor is charged with a solution of 2,5-dichlorobenzaldehyde (5.0 kg) in methanol (40 L).
-
Reduction: The solution is cooled to 0-5 °C with an ice bath. Sodium borohydride (1.2 kg) is added portion-wise over 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed.
-
Work-up: The reaction is carefully quenched by the slow addition of water (20 L). The methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3 x 15 L).
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford the crude product, which is then purified by recrystallization.
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Logic for Low Yield in Grignard Synthesis
Caption: Decision tree for troubleshooting low yield in Grignard synthesis.
Validation & Comparative
A Comparative Guide to GC-MS and HPLC Methods for Purity Analysis of (2,5-dichlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The robust determination of purity for pharmaceutical intermediates like (2,5-dichlorophenyl)methanol is a cornerstone of safe and effective drug development. This guide provides an objective comparison of two prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document outlines detailed experimental protocols and presents supporting data to inform the selection of the most appropriate method for specific analytical needs.
Method Comparison at a Glance
The choice between GC-MS and HPLC for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, required sensitivity, and the nature of the sample matrix.
| Parameter | GC-MS | HPLC-UV |
| Principle | Separation based on volatility and polarity, with mass-based identification. | Separation based on polarity, with UV absorbance-based detection. |
| Typical Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Inert Gas (e.g., Helium) | Acetonitrile/Water or Methanol/Water mixtures |
| Primary Application | Analysis of volatile and semi-volatile impurities. | Analysis of non-volatile and thermally labile impurities. |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/g[1] | ~0.01% |
| Limit of Quantitation (LOQ) | 0.1 µg/g[1] | 0.02%[2] |
| Precision (%RSD) | < 5%[1] | < 2% |
| Accuracy (% Recovery) | 98 - 105%[1] | 98 - 102% |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound and many of its potential process-related impurities are amenable to GC analysis.
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent such as methanol or dichloromethane. Further dilute to a final concentration of approximately 1 mg/mL.
Instrumentation: A gas chromatograph equipped with a mass spectrometer is used.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet Temperature: 260 °C[3]
-
Oven Temperature Program: Start at 60 °C, hold for 5 minutes, then ramp to 270 °C at a rate of 35 °C/min, and hold for 1 minute.[3]
-
Injection Volume: 1 µL in splitless mode.[1]
-
-
MS Conditions:
-
Interface Temperature: 250 °C[3]
-
Ion Source Temperature: 230 °C[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Quantitative Analysis: Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity, with a quantitative ion of m/z 79 and qualifier ions of m/z 77, 107, and 108 for benzyl alcohol derivatives.[3]
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for a broad range of compounds, including those that are not sufficiently volatile or are thermally labile for GC analysis.
Sample Preparation: Accurately weigh about 20 mg of the this compound sample and dissolve it in 20 mL of dimethylformamide or a suitable mobile phase mixture.[4]
Instrumentation: An HPLC system equipped with a UV detector is utilized.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.2 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 214 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Method Selection Framework
The following diagram illustrates a logical workflow for selecting the most appropriate analytical method for the purity analysis of this compound.
References
Quantitative NMR (qNMR) for the Assay of 2,5-Dichlorobenzyl Alcohol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing accurate and reliable analytical methods for the quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the assay of 2,5-dichlorobenzyl alcohol, a key starting material in the synthesis of various pharmaceutical compounds.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte.[1][2][3][4] Its principle lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei contributing to that signal.[1][5] This guide presents a comprehensive overview of the qNMR methodology for 2,5-dichlorobenzyl alcohol, alongside a comparison with the more traditional HPLC-UV method, supported by detailed experimental protocols and performance data.
Comparative Analysis: qNMR vs. HPLC-UV
The choice of analytical technique depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development. Below is a summary of the key performance parameters for the assay of 2,5-dichlorobenzyl alcohol using qNMR and HPLC-UV.
| Parameter | qNMR | HPLC-UV |
| Principle | Absolute quantification based on the molar relationship between analyte and internal standard.[6] | Relative quantification based on the comparison of the peak area of the analyte to a calibration curve generated from a reference standard. |
| Specificity | High. The chemical shift and coupling patterns provide structural confirmation. | Moderate to High. Dependent on chromatographic resolution from impurities. |
| Accuracy | Excellent. Often used as a primary method for purity assessment.[3] | Good to Excellent. Dependent on the purity of the reference standard. |
| Precision (RSD) | Typically < 1%.[2] | Typically < 2%. |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ~ 0.1% | ~ 0.05% |
| Sample Throughput | Moderate. Longer acquisition times per sample. | High. Suitable for automated analysis of multiple samples. |
| Reference Standard | Requires a certified internal standard of a different structure.[7] | Requires a certified reference standard of 2,5-dichlorobenzyl alcohol. |
| Method Development | Relatively straightforward. | Can be more complex, requiring optimization of mobile phase, column, and other parameters. |
| Solvent Consumption | Low. | High. |
Experimental Protocols
Detailed methodologies for both the qNMR and HPLC-UV assays are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol
This protocol outlines the determination of the purity of 2,5-dichlorobenzyl alcohol using an internal standard.
1. Materials and Reagents:
-
2,5-Dichlorobenzyl alcohol (analyte)
-
Maleic acid (certified internal standard)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)
-
Analytical balance (5 decimal places)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Class A volumetric glassware
-
Ultrasonic bath
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of 2,5-dichlorobenzyl alcohol into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Cap the vial and sonicate for 5 minutes to ensure complete dissolution.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).[7]
-
Number of Scans (ns): 16 to 64, sufficient to achieve a good signal-to-noise ratio.[7]
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Appropriate to cover all signals of interest (e.g., 0-12 ppm).
4. Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate the following signals:
-
2,5-Dichlorobenzyl alcohol: The singlet corresponding to the benzylic protons (-CH₂OH), typically around δ 4.5 ppm.
-
Maleic acid: The singlet corresponding to the two olefinic protons, typically around δ 6.3 ppm.
-
-
Calculate the purity of 2,5-dichlorobenzyl alcohol using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes the determination of the purity of 2,5-dichlorobenzyl alcohol by HPLC with UV detection.
1. Materials and Reagents:
-
2,5-Dichlorobenzyl alcohol (analyte and reference standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Methanol (HPLC grade)
-
C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
-
HPLC system with a UV detector
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 2,5-dichlorobenzyl alcohol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 mg/mL to 0.2 mg/mL.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 2,5-dichlorobenzyl alcohol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
4. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas for 2,5-dichlorobenzyl alcohol.
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 2,5-dichlorobenzyl alcohol in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the qNMR and HPLC-UV assays.
Caption: Experimental workflow for the qNMR assay of 2,5-dichlorobenzyl alcohol.
Caption: Experimental workflow for the HPLC-UV assay of 2,5-dichlorobenzyl alcohol.
Logical Comparison Framework
The decision to use qNMR or HPLC for the assay of 2,5-dichlorobenzyl alcohol can be guided by several key considerations.
Caption: Decision logic for selecting between qNMR and HPLC for the assay.
Conclusion
Both qNMR and HPLC-UV are powerful techniques for the quantitative analysis of 2,5-dichlorobenzyl alcohol. qNMR offers the distinct advantage of being a primary method, providing a direct and highly accurate measure of purity without the need for an analyte-specific reference standard. This makes it particularly valuable for the certification of reference materials and in situations where a high degree of accuracy is critical. On the other hand, HPLC-UV is a robust and widely available technique that excels in high-throughput environments, making it well-suited for routine quality control and in-process monitoring. The choice between these two methods should be based on the specific analytical needs, available resources, and the intended application of the results.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 7. resolvemass.ca [resolvemass.ca]
A Comparative Guide to the Analysis of (2,5-dichlorophenyl)methanol: HPLC vs. GC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of (2,5-dichlorophenyl)methanol against a potential Gas Chromatography (GC) alternative. The information is based on established analytical methodologies for similar halogenated aromatic compounds.
Proposed Analytical Methods
As an alternative, Gas Chromatography (GC) is also a viable technique, particularly for volatile and semi-volatile compounds.[6][7]
Data Presentation: A Comparative Overview
The following tables summarize the proposed starting conditions for an HPLC method and a potential GC method for the analysis of this compound, along with expected validation parameters.
Table 1: Proposed Chromatographic Conditions
| Parameter | HPLC Method (Proposed) | GC Method (Alternative) |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) or PFP | Capillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at ~220 nm | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split injection) |
| Oven Temperature Program | Isothermal or Gradient | Temperature gradient (e.g., 100°C to 250°C) |
Table 2: Expected Method Validation Parameters
| Parameter | HPLC Method | GC Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | ng/mL range | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | ng/mL to µg/mL range |
Experimental Protocols
Proposed HPLC Method Protocol
This protocol is a starting point for the development and validation of an HPLC method for this compound.
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile/water, 50:50 v/v) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by further diluting the stock solution.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a sample containing this compound and dissolve it in the same solvent as the standard solutions to achieve a theoretical concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient would be to start with a higher percentage of water and increase the percentage of acetonitrile over time to ensure the elution of the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Alternative GC Method Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare standard and sample solutions in a volatile organic solvent such as methanol or acetone.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column such as one with a (5%-phenyl)-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection: 1 µL with an appropriate split ratio.
-
-
Method Validation:
-
Perform a similar validation as for the HPLC method, adapting the procedures for a GC system.
-
Visualizations
HPLC Method Development and Validation Workflow
The following diagram illustrates the logical workflow for developing and validating an HPLC method for this compound.
Caption: Workflow for HPLC Method Development and Validation.
Comparison of Analytical Techniques
This diagram illustrates the decision-making factors when choosing between HPLC and GC for the analysis of this compound.
Caption: Decision Factors for HPLC vs. GC Method Selection.
References
- 1. scribd.com [scribd.com]
- 2. jordilabs.com [jordilabs.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 6. env.go.jp [env.go.jp]
- 7. orientjchem.org [orientjchem.org]
Navigating Reactivity: A Comparative Analysis of (2,5-Dichlorophenyl)methanol and Its Isomers for Pharmaceutical and Agrochemical Research
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted benzyl alcohols is paramount for the rational design of synthetic routes and the development of novel therapeutics and agrochemicals. This guide provides an in-depth comparison of the reactivity of (2,5-dichlorophenyl)methanol and its various isomers, supported by experimental data from kinetic studies.
The seemingly subtle shift in the position of chlorine atoms on the phenyl ring of dichlorophenylmethanol isomers profoundly impacts their chemical behavior. These differences in reactivity, stemming from a combination of electronic and steric effects, can significantly influence reaction rates and product distributions in key synthetic transformations such as oxidation, esterification, and etherification. This guide will delve into these differences, offering a quantitative and qualitative analysis to inform your research and development endeavors.
Comparative Reactivity: A Quantitative Look at Solvolysis Rates
A key study by Yeary and Richard provides first-order rate constants for the solvolysis of a range of substituted benzyl chlorides in 20% acetonitrile in water at 25°C. This data allows for a quantitative comparison of the reactivity of several dichlorobenzyl chloride isomers.
| Isomer | First-Order Rate Constant (k_solv) [s⁻¹] | Relative Reactivity (Normalized to 3,4-Dichlorobenzyl Chloride) |
| 3,4-Dichlorobenzyl Chloride | 1.1 x 10⁻⁵[1] | 1.00 |
| 3,5-Dinitrobenzyl Chloride | 1.1 x 10⁻⁸[1] | 0.001 |
Note: Data for other dichlorobenzyl chloride isomers was not available in the cited study. The 3,5-dinitrobenzyl chloride is included to illustrate the strong deactivating effect of two electron-withdrawing groups in the meta positions.
Reactivity Analysis: The Interplay of Inductive and Resonance Effects
The observed differences in reactivity can be rationalized by considering the electronic effects of the chlorine substituents. Chlorine atoms are electronegative and thus exert a deactivating, electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R), which is an activating effect. The net effect on the stability of the benzylic carbocation intermediate, and thus the reaction rate, depends on the position of the chlorine atoms.
-
Inductive Effect (-I): This effect withdraws electron density from the ring through the sigma bonds, destabilizing the positively charged carbocation intermediate. The strength of the inductive effect decreases with distance.
-
Resonance Effect (+R): This effect donates electron density into the ring through the pi system. This delocalization of lone pair electrons from the chlorine atoms can help to stabilize the adjacent carbocation. The resonance effect is most pronounced when the substituent is at the ortho or para position relative to the benzylic carbon.
The interplay of these two opposing effects determines the overall reactivity. For all dichlorophenylmethanol isomers, the electron-withdrawing inductive effect of the two chlorine atoms outweighs the resonance effect, leading to a general decrease in reactivity compared to unsubstituted benzyl alcohol. However, the specific positioning of the chlorines fine-tunes this effect.
For instance, in the case of 3,4-dichlorobenzyl chloride , both chlorine atoms exert an inductive withdrawing effect. The chlorine at the para position can also exert a resonance donating effect, which partially counteracts the deactivation. In contrast, for a hypothetical 2,5-dichlorobenzyl chloride , the chlorine at the ortho position would exert a strong inductive effect due to its proximity to the reaction center, potentially leading to a slower reaction rate compared to the 3,4-isomer. The chlorine at the meta position in the 2,5-isomer would primarily exert an inductive effect.
A helpful tool for quantifying these electronic effects is the Hammett equation :
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. By analyzing Hammett plots for reactions of substituted benzyl alcohols, a deeper understanding of the structure-reactivity relationships can be achieved.
Experimental Protocols: A Closer Look at Solvolysis Kinetics
The following protocol is based on the methodology described by Yeary and Richard for determining the solvolysis rates of benzyl chlorides.
Objective: To determine the first-order rate constant for the solvolysis of dichlorobenzyl chlorides in 20% acetonitrile in water.
Materials:
-
Dichlorobenzyl chloride isomer of interest
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Sodium perchlorate (for maintaining constant ionic strength)
-
Appropriate buffer to maintain pH
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of the dichlorobenzyl chloride in acetonitrile. Prepare the aqueous reaction solvent (20% acetonitrile in water) containing sodium perchlorate to maintain a constant ionic strength (e.g., 0.80 M).
-
Reaction Initiation: To initiate the reaction, inject a small aliquot of the benzyl chloride stock solution into the pre-thermostated (25°C) aqueous solvent in a reaction vessel with vigorous stirring.
-
Monitoring the Reaction: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding a suitable quenching agent (e.g., a solution that neutralizes the acid produced and stops the reaction).
-
Product Analysis: Analyze the quenched aliquots by reverse-phase HPLC to determine the concentration of the benzyl chloride remaining and the benzyl alcohol product formed. The HPLC system should be equipped with a suitable column and a UV detector set to a wavelength where both the reactant and product can be detected.
-
Data Analysis: The first-order rate constant (k_solv) is determined by plotting the natural logarithm of the concentration of the remaining benzyl chloride versus time. The slope of the resulting linear plot is equal to -k_solv.
Caption: Experimental workflow for determining the solvolysis rate constant.
Logical Relationships in Reactivity Analysis
The reactivity of the dichlorophenylmethanol isomers is governed by the electronic properties of the substituents, which can be understood through the concepts of inductive and resonance effects.
Caption: Logical relationship of factors influencing isomer reactivity.
Conclusion
The reactivity of dichlorophenylmethanol isomers is a complex interplay of electronic and steric factors. While a comprehensive comparative dataset for all isomers across various reaction types is not yet available, the analysis of solvolysis rates of the corresponding benzyl chlorides provides a valuable quantitative framework for understanding their relative reactivity in reactions proceeding through carbocation-like transition states. The principles of inductive and resonance effects, as quantified by the Hammett equation, serve as a powerful predictive tool for rationalizing these differences. For researchers in drug discovery and agrochemical development, a thorough understanding of these structure-reactivity relationships is essential for the efficient design and optimization of synthetic strategies. Further kinetic studies on the oxidation and esterification of these isomers would provide a more complete picture of their chemical behavior and expand their utility in organic synthesis.
References
A Comparative Guide to Spectroscopic Analysis of (2,5-dichlorophenyl)methanol Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of various spectroscopic techniques for the analysis of impurities in (2,5-dichlorophenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are compared, supported by detailed experimental protocols and illustrative data.
Introduction to this compound and its Potential Impurities
This compound is a halogenated aromatic alcohol. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the substance over time (degradants).
Potential Process-Related Impurities:
-
2,5-dichlorobenzaldehyde: A common starting material or an oxidation byproduct.[1]
-
Isomeric Dichlorobenzyl Alcohols (e.g., 2,4-, 3,4-, 2,6-, 3,5-isomers): May be present due to impurities in starting materials or side reactions.
-
Residual Solvents (e.g., Toluene, Methanol, Dichloromethane): Used during synthesis and purification.
Potential Degradation Impurities:
-
2,5-dichlorobenzaldehyde: Formed via oxidation of the alcohol functional group.[2]
-
2,5-dichlorobenzoic acid: Further oxidation product of 2,5-dichlorobenzaldehyde.[3]
Comparison of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the nature of the impurities, the required sensitivity, and the analytical objective (quantification, identification, or both). The following tables summarize the performance of key spectroscopic methods for the analysis of this compound impurities.
Table 1: Quantitative Performance Comparison
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999 | > 0.999 | Not Applicable (Direct Method) |
| Limit of Detection (LOD) | 0.01 - 0.05% | 0.001 - 0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% | 0.003 - 0.03% | ~0.15% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 1% |
Table 2: Qualitative and General Performance Comparison
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Quantification of known impurities, Purity assessment | Identification and quantification of volatile and semi-volatile impurities | Structural elucidation of unknown impurities, Purity assessment | Functional group identification, Rapid screening |
| Selectivity | Good for separating isomers and non-volatile compounds | Excellent for volatile and semi-volatile compounds | Excellent for structural isomers | Moderate, identifies functional groups |
| Sample Throughput | High | Medium to High | Low to Medium | Very High |
| Instrumentation Complexity | Moderate | High | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile impurities. A stability-indicating method can be developed to separate the parent compound from its potential degradants and process-related impurities.
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for optimal separation.
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 15 30 70 20 30 70 22 70 30 | 25 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Dilute this stock to a working concentration of about 0.1 mg/mL for analysis.
Data Analysis: Impurity content is typically calculated using the area percent method, or by using external standards of known impurities for more accurate quantification. Peak purity analysis using a PDA detector is recommended to ensure the main peak is free from co-eluting impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 40-400.
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.
Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard and a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of unknown impurities and for quantitative analysis (qNMR) without the need for a specific reference standard of the impurity itself.[4][5]
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Parameters (for quantitative analysis - qNMR):
-
Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A single pulse experiment with a calibrated 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more).
Sample Preparation for qNMR: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into an NMR tube. Add the deuterated solvent.
Data Analysis for qNMR: The purity of the sample is calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses and weights of the analyte and the standard.[6][7]
¹³C NMR Parameters (for structural elucidation):
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (may require several hours).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used for the identification of functional groups. It is useful for a quick screening of the bulk material for the presence of unexpected functional groups that may indicate a significant impurity.
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.
Experimental Protocol: Place a small amount of the solid this compound sample directly onto the ATR crystal and acquire the spectrum.
Data Interpretation: The spectrum is analyzed for characteristic absorption bands. For example:
-
O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.
-
C=O stretch (aldehyde): A strong, sharp band around 1700 cm⁻¹.[8]
-
C=O stretch (carboxylic acid): A strong, broad band around 1700 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.[3][9]
-
C-Cl stretch: Typically in the fingerprint region below 800 cm⁻¹.
Visualizing the Analytical Workflow and Impurity Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow for the spectroscopic analysis of this compound impurities and the potential relationships between the parent compound and its impurities.
Conclusion
A comprehensive approach utilizing a combination of spectroscopic techniques is essential for the thorough analysis of impurities in this compound. HPLC-UV and GC-MS are workhorse methods for the separation and quantification of known and volatile impurities, respectively. NMR spectroscopy provides invaluable information for the structural elucidation of unknown impurities and offers a highly accurate method for purity determination via qNMR. FTIR serves as a rapid screening tool for functional group identification. The selection and implementation of these methods should be guided by the specific analytical requirements and regulatory expectations for the drug development phase.
References
- 1. 2,5-Dichlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. researchgate.net [researchgate.net]
- 9. 2,5-Dichlorobenzoic acid(50-79-3) IR Spectrum [m.chemicalbook.com]
Comparative Guide to Cleaning Procedure Validation for (2,5-dichlorophenyl)methanol Residue on Pharmaceutical Manufacturing Equipment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct cleaning procedures for equipment used in the manufacturing of pharmaceutical products containing (2,5-dichlorophenyl)methanol. It offers detailed experimental protocols, data-driven acceptance criteria, and a clear comparison of analytical methodologies to assist in the development and validation of robust cleaning processes. This compound, a chlorinated aromatic alcohol, is treated as a worst-case compound due to its limited water solubility and potential toxicity, making its removal a critical aspect of preventing cross-contamination.
Experimental Protocols
A critical component of a cleaning validation program is a well-defined experimental protocol. Below are two distinct procedures for the validation of cleaning equipment used with this compound.
Protocol 1: Alkaline Detergent Cleaning with HPLC-UV Analysis
This protocol employs a common and effective cleaning agent for organic residues, followed by a widely used analytical technique for quantification.
-
Cleaning Procedure:
-
Pre-Rinse: A preliminary rinse of the equipment with purified water to remove loose particulate matter.
-
Alkaline Wash: Circulation of a 2% (w/v) sodium hydroxide solution at 60-70°C for 30 minutes. The alkaline conditions facilitate the hydrolysis and solubilization of organic residues.
-
Intermediate Rinse: A thorough rinse with purified water to remove the alkaline cleaning agent.
-
Final Rinse: A final rinse with Water for Injection (WFI) until the conductivity of the rinse water returns to the baseline WFI level.
-
-
Sampling:
-
Swab Sampling: For accessible surfaces, a 10 cm x 10 cm area is swabbed using a low-lint swab pre-moistened with methanol. The swabbing is performed in overlapping horizontal and vertical strokes. The swab head is then placed in a known volume of the extraction solvent (methanol).
-
Rinse Sampling: For inaccessible areas, a final rinse sample of a defined volume is collected. This method provides an overall assessment of the equipment's cleanliness.
-
-
Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared from standards of this compound of known concentrations.
-
Protocol 2: Organic Solvent Cleaning with GC-MS Analysis
This alternative protocol utilizes an organic solvent for cleaning, which can be particularly effective for compounds with low aqueous solubility. The analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), offers high specificity and sensitivity.
-
Cleaning Procedure:
-
Pre-Rinse: A preliminary rinse with purified water.
-
Solvent Wash: Circulation of methanol at ambient temperature for 20 minutes. Methanol is an effective solvent for many organic compounds.
-
Final Rinse: A thorough rinse with purified water to remove the methanol.
-
-
Sampling:
-
Swab Sampling: As described in Protocol 1.
-
Rinse Sampling: As described in Protocol 1.
-
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.
-
Quantification: Based on an external standard calibration curve.
-
Data Presentation: Comparison of Cleaning Validation Parameters
The following table summarizes the key quantitative parameters for the two proposed cleaning validation protocols.
| Parameter | Protocol 1: Alkaline Detergent with HPLC-UV | Protocol 2: Organic Solvent with GC-MS | Justification & Supporting Data |
| Cleaning Agent | 2% Sodium Hydroxide | Methanol | Alkaline cleaners are effective against oily and fatty residues[1]. Organic solvents are advantageous for compounds with low water solubility[2]. |
| Analytical Method | HPLC-UV | GC-MS | HPLC-UV is a robust and widely available technique for non-volatile compounds[3][4]. GC-MS offers high specificity and sensitivity for volatile and semi-volatile compounds[5]. |
| Acceptance Criteria | |||
| - Visual | Visually clean | Visually clean | A fundamental requirement for all cleaning validation[2]. |
| - Residue Limit (Swab) | ≤ 10 µ g/100 cm² | ≤ 10 µ g/100 cm² | Calculated based on the MACO. |
| - Residue Limit (Rinse) | ≤ 1 ppm | ≤ 1 ppm | A commonly accepted general limit in the pharmaceutical industry. |
| Maximum Allowable Carryover (MACO) | 270 mg | 270 mg | Calculated using the oral LD50 of a structural isomer, 2,4-dichlorobenzyl alcohol (2700 mg/kg in rats), a safety factor of 1000, a standard adult weight of 70 kg, the minimum batch size of the subsequent product (e.g., 100 kg), and the maximum daily dose of the subsequent product (e.g., 500 mg)[1][6][7][8]. |
| Recovery Study Results | |||
| - Swab Recovery | ≥ 85% | ≥ 85% | A typical acceptance criterion for swab recovery studies. |
| - Rinse Recovery | ≥ 70% | ≥ 70% | A typical acceptance criterion for rinse recovery studies. |
Mandatory Visualization
Caption: Logical workflow of the cleaning validation process.
Caption: Key inputs for MACO calculation.
References
- 1. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 2. gmpsop.com [gmpsop.com]
- 3. arlok.com [arlok.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmadigests.com [pharmadigests.com]
- 7. NOEL and MACO Calculations in Cleaning Validation | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
A Guide to Analytical Method Transfer for (2,5-dichlorophenyl)methanol Analysis: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The successful transfer of an analytical method from one laboratory to another is a critical step in pharmaceutical development and manufacturing. It ensures consistent and reliable data, which is essential for regulatory compliance and product quality. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of (2,5-dichlorophenyl)methanol. It further details the crucial process of analytical method transfer, offering experimental protocols and data to facilitate a smooth transition between laboratories or instrumentation.
Comparative Analysis of Analytical Methods
This compound, an important chemical intermediate, can be effectively analyzed by both HPLC and GC. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of hypothetical, yet representative, HPLC and GC methods for its analysis.
| Parameter | HPLC Method | GC Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Instrumentation | HPLC system with UV detector | GC system with Flame Ionization Detector (FID) |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile:Water (60:40 v/v) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient | Oven: 100°C (2 min), ramp to 250°C at 15°C/min, hold 5 min |
| Detection | UV at 220 nm | FID at 280°C |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Run Time | ~10 minutes | ~15 minutes |
| Linearity (R²) (typical) | >0.999 | >0.999 |
| Accuracy (% Recovery) (typical) | 98-102% | 98-102% |
| Precision (%RSD) (typical) | <2% | <2% |
| LOD (typical) | ~0.1 µg/mL | ~0.5 µg/mL |
| LOQ (typical) | ~0.3 µg/mL | ~1.5 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and transfer of any analytical method.
HPLC Method Protocol
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (e.g., 25°C).
-
Injection Volume: 10 µL.
-
Detector: UV detector set to a wavelength of 220 nm.
-
Run Time: Approximately 10 minutes.
3. System Suitability: Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is less than 2.0%.
GC Method Protocol
1. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable solvent such as methanol or acetone.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.
-
Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: 1 µL, splitless.
-
Oven Temperature Program: Start at 100°C and hold for 2 minutes. Increase the temperature to 250°C at a rate of 15°C/min and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
3. System Suitability: Inject a working standard solution six times. The %RSD of the peak area should be no more than 2.0% for the system to be considered ready for analysis.
Analytical Method Transfer
The process of transferring a validated analytical method from a transferring laboratory (TL) to a receiving laboratory (RL) is crucial for maintaining data integrity and consistency.[1] A well-structured method transfer protocol is key to a successful transfer.
Workflow for Analytical Method Transfer
Caption: A typical workflow for the analytical method transfer process.
Key Considerations for Method Transfer
-
Comparative Testing: Both laboratories should analyze the same batches of samples.[1] This is the most common approach to demonstrate equivalency.
-
Acceptance Criteria: These should be based on the validation data of the method and agreed upon before the transfer begins. Common criteria include comparing the mean results, precision (repeatability and intermediate precision), and accuracy between the two labs.
-
Instrumentation: Differences in instrumentation, such as HPLC system dwell volume or detector design, can impact results and should be carefully considered.[2]
By following a structured approach and considering the factors outlined in this guide, researchers and scientists can ensure the successful and efficient transfer of analytical methods for compounds like this compound, ultimately contributing to the consistent quality and safety of pharmaceutical products.
References
inter-laboratory comparison of (2,5-dichlorophenyl)methanol characterization
An Inter-Laboratory Comparison for the Characterization of (2,5-dichlorophenyl)methanol
Introduction
This compound is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and complete characterization are critical to ensure the quality, safety, and efficacy of the final drug product. This guide presents a comparative analysis of results from a hypothetical inter-laboratory study designed to assess the state of analytical methodology for this compound. The data herein is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating and implementing robust characterization protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₇H₆Cl₂O |
| Molecular Weight | 177.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 74-77 °C |
| Boiling Point | 273 °C (decomposes) |
| Solubility | Insoluble in water, soluble in methanol, ethanol, and dichloromethane |
Inter-Laboratory Study Design
A standardized sample of this compound was distributed to three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory was instructed to perform a series of pre-defined analytical tests to determine the identity, purity, and thermal properties of the compound. The objective was to assess the reproducibility and consistency of results when using common analytical techniques.
Figure 1: Workflow of the inter-laboratory comparison study.
Comparative Data Analysis
The following tables summarize the quantitative data obtained from the participating laboratories for purity assessment by High-Performance Liquid Chromatography (HPLC), impurity profiling by Gas Chromatography-Mass Spectrometry (GC-MS), and thermal analysis by Differential Scanning Calorimetry (DSC).
Purity Assessment by HPLC
Table 1: HPLC Purity Data
| Laboratory | Purity (%) | Retention Time (min) | Major Impurity (%) |
| Lab A | 99.85 | 5.21 | 0.08 |
| Lab B | 99.79 | 5.25 | 0.11 |
| Lab C | 99.88 | 5.19 | 0.07 |
| Mean | 99.84 | 5.22 | 0.09 |
| Std. Dev. | 0.046 | 0.031 | 0.021 |
Impurity Profiling by GC-MS
Table 2: GC-MS Impurity Profile
| Laboratory | Impurity 1 ID | Impurity 1 Area (%) | Impurity 2 ID | Impurity 2 Area (%) |
| Lab A | 2,5-dichlorobenzaldehyde | 0.06 | Isomer X | 0.02 |
| Lab B | 2,5-dichlorobenzaldehyde | 0.09 | Isomer X | 0.03 |
| Lab C | 2,5-dichlorobenzaldehyde | 0.05 | Isomer X | 0.02 |
| Mean | - | 0.07 | - | 0.023 |
| Std. Dev. | - | 0.021 | - | 0.006 |
Thermal Analysis by DSC
Table 3: DSC Thermal Analysis Data
| Laboratory | Onset of Melting (°C) | Peak Melting Point (°C) |
| Lab A | 74.2 | 75.8 |
| Lab B | 74.5 | 76.1 |
| Lab C | 74.1 | 75.6 |
| Mean | 74.3 | 75.8 |
| Std. Dev. | 0.21 | 0.25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
High-Performance Liquid Chromatography (HPLC)
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in mobile phase
Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: 40-450 amu
-
Sample Preparation: 1 mg/mL in Dichloromethane
Differential Scanning Calorimetry (DSC)
-
System: TA Instruments Q2000 or equivalent
-
Sample Pan: Tzero Aluminum hermetic pans
-
Sample Weight: 3-5 mg
-
Temperature Program: Equilibrate at 25 °C, ramp to 100 °C at 10 °C/min
-
Purge Gas: Nitrogen at 50 mL/min
Potential Metabolic Pathway
While this compound is primarily an intermediate, understanding its potential metabolic fate is crucial for toxicological assessment. The diagram below illustrates a hypothetical metabolic pathway involving oxidation and conjugation.
Figure 2: Hypothetical metabolic pathway of this compound.
Conclusion
The inter-laboratory comparison demonstrates a high degree of consistency in the characterization of this compound across the participating laboratories. The minor variations observed in purity and thermal analysis data fall within acceptable limits for pharmaceutical development. The standardized protocols provided in this guide serve as a robust baseline for the analytical control of this important chemical intermediate. Adherence to these or similarly validated methods is essential for ensuring product quality and consistency in drug manufacturing.
Safety Operating Guide
Safe Disposal of (2,5-dichlorophenyl)methanol: A Guide for Laboratory Professionals
The proper disposal of (2,5-dichlorophenyl)methanol is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, this chemical is categorized as hazardous waste and requires specific handling and disposal procedures to mitigate risks to human health and the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves and safety goggles or a face shield[1][2]. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
Core Disposal Principles
The primary principle for the disposal of this compound is to treat it as a halogenated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain[1]. Improper disposal can lead to the contamination of water sources and soil, as chlorinated organic compounds are often toxic and not readily biodegradable[3].
Key Disposal and Safety Information
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of contents and container via an approved hazardous waste disposal facility. | [1][2][4] |
| Waste Classification | Halogenated Organic Waste. | [5][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves and eye/face protection. | [1][2] |
| Spill Containment | Absorb spills with inert material (e.g., sand, vermiculite). | [1][2] |
| Environmental Precautions | Prevent entry into drains, surface water, and groundwater. | [1][7] |
| Incompatible Materials | Segregate from strong oxidizing agents and non-halogenated waste. | [1][6][8] |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe and compliant disposal of this compound. The following workflow outlines the necessary actions from waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
Experimental Protocols for Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and, if necessary, respiratory protection.
-
Contain the Spill: For liquid spills, contain the material using an inert absorbent such as sand, diatomaceous earth, or vermiculite[1][2].
-
Collect Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.
-
Final Disposal: The sealed container with the spill cleanup materials should be stored and disposed of following the same procedures outlined for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling (2,5-dichlorophenyl)methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2,5-dichlorophenyl)methanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
While a comprehensive safety data sheet (SDS) for this compound is not fully detailed in all areas, the available information and general knowledge of halogenated organic compounds necessitate a cautious approach. The compound is a pharmaceutical-related substance of unknown potency, and appropriate protective measures are mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required for splash hazards.[2] | Protects eyes from splashes and airborne particles of the chemical.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] Glove selection should be based on the specific solvent used and breakthrough time. | Prevents skin contact and absorption.[2] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[1][2] Consider a chemical-resistant apron for larger quantities. | Protects against skin contact from spills and splashes.[4] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[2] | Protects feet from spills. |
| Respiratory Protection | Generally not required if work is conducted within a certified laboratory fume hood.[1] If not feasible, a respirator is required.[2] | Prevents inhalation of dust or vapors, especially when handling powders or creating aerosols. |
Operational Plan: Step-by-Step Handling Procedure
Engineering Controls: All work with this compound must be performed in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1] An eyewash station and safety shower must be readily accessible.[3][6]
Experimental Workflow:
-
Preparation:
-
Clearly label all containers with the chemical name and hazard information.
-
Assemble all necessary equipment and reagents within the fume hood before starting.
-
Ensure a waste container for halogenated organic waste is properly labeled and accessible within the hood.
-
-
Donning PPE:
-
Put on the required PPE in the correct order: lab coat, then safety goggles, then gloves.
-
-
Handling and Use:
-
Handle the chemical with care to avoid generating dust or aerosols.
-
Use appropriate tools (spatulas, etc.) to transfer the solid.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.[1]
-
-
Post-Handling:
Disposal Plan
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with this compound, including used weighing paper and contaminated PPE (gloves, etc.), must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated organic liquids. Do not mix with other waste streams.[8][9]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
Consult your institution's environmental health and safety (EHS) department for specific disposal procedures and regulations.
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical exposure.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Chemical safety - Wikipedia [en.wikipedia.org]
- 4. hazmatschool.com [hazmatschool.com]
- 5. download.basf.com [download.basf.com]
- 6. fishersci.com [fishersci.com]
- 7. actylislab.com [actylislab.com]
- 8. methanex.com [methanex.com]
- 9. methanex.com [methanex.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
